molecular formula C9H8BrF3O B1421228 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene CAS No. 916421-00-6

1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Cat. No.: B1421228
CAS No.: 916421-00-6
M. Wt: 269.06 g/mol
InChI Key: HUXGOSMQAOCVGE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H8BrF3O and its molecular weight is 269.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-8-3-6(5-10)2-7(4-8)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXGOSMQAOCVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674009
Record name 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916421-00-6
Record name 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Validation and Analytical Profiling of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Executive Summary & Strategic Context

In the landscape of modern medicinal chemistry, 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene represents a "privileged scaffold" intermediate.[1] The molecule combines a lipophilic, metabolically stable trifluoromethyl group (


) with an electron-donating methoxy group (

), positioned meta to a reactive benzylic bromide.[1]

This specific substitution pattern is frequently utilized in the synthesis of kinase inhibitors and GPCR modulators to tune potency and solubility.[1] However, the reactivity of the benzylic bromide moiety makes this compound susceptible to hydrolysis and dimerization, necessitating a rigorous structural validation protocol.[1]

This guide outlines a self-validating analytical workflow to confirm identity, assess purity, and quantify common synthetic impurities.[1]

Synthetic Context & Impurity Profiling

To understand the analytical requirements, one must understand the genesis of the molecule.[1] The standard industrial synthesis involves the radical bromination of 3-methoxy-5-(trifluoromethyl)toluene using N-Bromosuccinimide (NBS) and a radical initiator (AIBN/BPO).[1]

This pathway creates a specific "impurity fingerprint" that QC protocols must detect:

  • Unreacted Starting Material (SM): The methyl precursor.[1]

  • Over-Bromination: The benzal bromide (dibromo) species.

  • Hydrolysis: The benzyl alcohol (formed upon exposure to atmospheric moisture).

Visualization: Synthetic Impurity Pathways

ImpurityPathways SM Precursor (Methyl-arene) Prod Target Product (Benzylic Bromide) SM->Prod + NBS (1 eq) SM->Prod Incomplete Rxn (Residual SM) DiBr Impurity A (Benzal Bromide) Prod->DiBr + NBS (Excess) Alc Impurity B (Benzyl Alcohol) Prod->Alc + H2O (Hydrolysis)

Figure 1: Radical bromination pathway highlighting critical impurity origins.

Structural Elucidation: The Multi-Modal Approach

This section details the expected spectroscopic signatures. All chemical shifts (


) are reported in ppm relative to TMS in 

.
Proton NMR ( -NMR) Analysis

The molecule possesses


 symmetry (no axis of rotation), rendering all three aromatic protons magnetically non-equivalent. However, due to the 1,3,5-substitution pattern, they appear as meta-coupled singlets (or narrow triplets/doublets with 

).[1]

Diagnostic Signals:

PositionMoietyShift (

)
MultiplicityIntegrationStructural Insight


4.45 Singlet2HDeshielded by Br.[1] Key purity indicator.
3

3.85 Singlet3HDiagnostic methoxy peak.[1]
6 Ar-H7.35 Broad Singlet1HFlanked by

and

(Both deshielding).[1]
4 Ar-H7.15 Broad Singlet1HFlanked by

and

.
2 Ar-H7.05 Broad Singlet1HFlanked by

and

(Shielded by OMe).[1]

Note: Aromatic assignments are based on additivity rules: OMe is ortho-shielding, CF3 is ortho-deshielding/meta-deactivating.[1]

Carbon-13 & Fluorine-19 NMR

The presence of the Trifluoromethyl group provides a "built-in" internal standard via spin-spin coupling.[1]

  • 
    -NMR:  Expect a single sharp singlet at 
    
    
    
    ppm
    .
  • 
    -NMR: 
    
    • 
       Carbon:  Quartet at 
      
      
      
      (
      
      
      ).
    • Ipso Carbon (C5): Quartet at

      
       (
      
      
      
      ).
    • Benzylic Carbon:

      
      .[2]
      
Mass Spectrometry (GC-MS/LC-MS)
  • Ionization: EI (Electron Impact) or ESI+ (if derivatized).

  • Molecular Ion:

    
    .[1]
    
  • Isotopic Pattern: The Bromine atom dictates a 1:1 doublet for the molecular ion (

    
     and 
    
    
    
    ) corresponding to
    
    
    and
    
    
    .
  • Fragmentation: Loss of Br (

    
    ) yields a stabilized benzylic cation (
    
    
    
    ).

Analytical Logic Tree: Signal Assignment

To ensure the structure is correct and not an isomer (e.g., 2-methoxy analog), follow this logic flow.

NMRLogic Start Start: 1H-NMR Spectrum CheckAliphatic Check Aliphatic Region (3.0 - 5.0 ppm) Start->CheckAliphatic Decision1 Two Singlets Present? (~3.8 ppm & ~4.5 ppm) CheckAliphatic->Decision1 ConfirmCore Core Functional Groups Confirmed (OMe, CH2Br) Decision1->ConfirmCore Yes Reject Reject: Check Synthesis Decision1->Reject No CheckAromatic Check Aromatic Region (6.8 - 7.5 ppm) ConfirmCore->CheckAromatic PatternCheck Pattern: 3 Distinct Signals (Integral 1:1:1)? CheckAromatic->PatternCheck SymmetryConf Confirm 1,3,5-Substitution (Asymmetric Environment) PatternCheck->SymmetryConf Yes IsomerWarn Warning: Possible Isomer (Check Coupling Constants) PatternCheck->IsomerWarn No

Figure 2: Logic flow for confirming structural identity via Proton NMR.

Experimental Protocol: Purity Determination

This protocol is designed to quantify the target benzylic bromide against its common hydrolysis impurity (Benzyl Alcohol).

Reagents:

  • Solvent:

    
     (Neutralized with basic alumina to prevent acid-catalyzed degradation).
    
  • Internal Standard (Optional): 1,3,5-Trimethoxybenzene.[1]

Procedure:

  • Sample Prep: Dissolve

    
     of the analyte in 
    
    
    
    
    
    .
  • Acquisition: Acquire

    
    -NMR (min 16 scans, 
    
    
    
    for relaxation).
  • Integration Strategy:

    • Set the Methoxy singlet (

      
      ) to Integral = 3.00.
      
    • Integrate the Benzylic Bromide

      
       (
      
      
      
      ).[1] Ideal = 2.00.[1][3]
    • Integrate the Benzyl Alcohol

      
       (typically 
      
      
      
      ).[1]
    • Integrate the Methyl precursor

      
       (typically 
      
      
      
      ).
  • Calculation:

    
    
    

Critical Handling Note: Benzylic bromides are potent lachrymators .[1] All NMR preparation must occur within a fume hood.[1] Glassware should be rinsed with a dilute nucleophile (e.g., alcoholic KOH) before removal from the hood to quench residues.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR shift prediction and additivity rules).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 123061, 1-(Bromomethyl)-3-(trifluoromethyl)benzene. (Used for analogous spectral data comparison).

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[1] (Foundational mechanism for benzylic bromination).

  • Reichert, S., et al. (2016).[1] Flow Synthesis of Fluorinated Scaffolds. Reaction Chemistry & Engineering. (Reference for

    
     NMR handling of trifluoromethyl-benzyl systems). 
    

Sources

An In-depth Technical Guide to Electrophilic Substitution Reactions on 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the electrophilic aromatic substitution (EAS) reactions on the trisubstituted benzene derivative, 1-(bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene. This molecule presents a unique case study in regioselectivity, governed by the interplay of a powerful activating group (-OCH₃), a potent deactivating group (-CF₃), and a weakly deactivating group (-CH₂Br). Understanding these interactions is paramount for predicting reaction outcomes and designing synthetic pathways that leverage this scaffold. We will delve into the electronic effects of each substituent, predict the favored positions of electrophilic attack, and provide validated protocols for key EAS reactions, including nitration and halogenation.

Analysis of Substituent Effects on the Aromatic Ring

The reactivity and regioselectivity of an electrophilic attack on 1-(bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene are determined by the cumulative electronic effects of its three substituents. Each group exerts a distinct influence through inductive and resonance effects.

  • The Methoxy Group (-OCH₃) at C3: This is a strong activating group.[1][2] The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs of electrons can be delocalized into the aromatic ring through resonance (+M effect).[2] This resonance effect is dominant, significantly increasing the electron density at the ortho (C2, C4) and para (C6) positions, making them highly susceptible to electrophilic attack.[3][4][5]

  • The Trifluoromethyl Group (-CF₃) at C5: This is a powerful deactivating group.[6] The three highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect (-I), which pulls electron density out of the ring.[7] This effect significantly reduces the ring's nucleophilicity and overall reactivity towards electrophiles.[1] The -CF₃ group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C1, C3).[7]

  • The Bromomethyl Group (-CH₂Br) at C1: This group is classified as weakly deactivating. The electronegative bromine atom withdraws electron density via induction (-I effect). However, unlike halogens directly attached to the ring, its primary directing influence is ortho and para (directing to C2, C4, C6). This is due to the alkyl nature of the methylene bridge, which can stabilize the arenium ion intermediate through hyperconjugation.

Predicting the Regioselectivity: A Consensus of Effects

When multiple substituents are present, the directing effect is typically controlled by the most powerful activating group.[8][9] In this molecule, the methoxy group is the dominant director.

  • The -OCH₃ group strongly activates positions C2, C4, and C6.

  • The -CH₂Br group also directs towards C2, C4, and C6, reinforcing the methoxy group's influence.

  • The -CF₃ group deactivates the entire ring but most strongly deactivates the positions ortho and para to it (C4, C6, and C1 respectively). It directs incoming groups to C1 and C3, which are already substituted.

  • Position C2: ortho to -OCH₃ and meta to -CF₃. This position is highly activated.

  • Position C6: para to -OCH₃ and ortho to -CF₃. This position is also activated, but the proximity to the strongly deactivating -CF₃ group makes it less favorable than C2.

  • Position C4: ortho to both -OCH₃ and -CF₃. The strong deactivating effect of the adjacent -CF₃ group significantly disfavors attack at this position.

Therefore, the primary product of electrophilic aromatic substitution is expected to be at the C2 position . A minor product may form at the C6 position, depending on the reaction conditions and the steric bulk of the electrophile.

Caption: Predicted regioselectivity of electrophilic attack.

Key Electrophilic Substitution Reactions and Protocols

The presence of the strongly deactivating -CF₃ group necessitates carefully chosen, often forcing, reaction conditions to achieve successful substitution.

Nitration

Aromatic nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The active electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[10]

Mechanism Insight: The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The electron-rich benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). A weak base, such as water or the bisulfate ion, then removes a proton from the ring to restore aromaticity.

Experimental Protocol: Nitration to form 1-(Bromomethyl)-2-nitro-3-methoxy-5-(trifluoromethyl)benzene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 20 mL) to 0 °C in an ice-salt bath.

  • Nitrating Mixture Preparation: Slowly add fuming nitric acid (HNO₃, 5 mL) to the cooled sulfuric acid while maintaining the temperature between 0-5 °C.

  • Substrate Addition: Dissolve 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.0 g, 3.53 mmol) in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C.

  • Reaction: Add the substrate solution dropwise to the nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate solvent system).

  • Workup: Carefully pour the reaction mixture onto crushed ice (100 g). A precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from ethanol to yield the pure 1-(Bromomethyl)-2-nitro-3-methoxy-5-(trifluoromethyl)benzene.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General workflow for the nitration protocol.

Halogenation (Bromination)

Aromatic halogenation requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule (e.g., Br₂) and generate a potent electrophile.[11][12]

Mechanism Insight: The Lewis acid coordinates with one of the bromine atoms in Br₂, making the other bromine atom highly electrophilic. The aromatic ring attacks this electrophilic bromine, breaking the Br-Br bond and forming the sigma complex. The resulting [FeBr₄]⁻ acts as a base to deprotonate the ring, restoring aromaticity and regenerating the FeBr₃ catalyst.

Experimental Protocol: Bromination to form 2-Bromo-1-(bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.0 g, 3.53 mmol) and a non-reactive solvent like dichloromethane (CH₂Cl₂, 20 mL).

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 g, 0.34 mmol) to the solution.

  • Reagent Addition: In a dropping funnel, prepare a solution of bromine (Br₂, 0.62 g, 3.88 mmol) in CH₂Cl₂ (5 mL). Add this solution dropwise to the reaction mixture at room temperature over 20 minutes. The reaction is often accompanied by the evolution of HBr gas, which should be vented through a scrubber.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Wash with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to isolate the desired product.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions.[13] However, they are severely limited by the presence of strongly deactivating groups.[14][15][16] The trifluoromethyl group on the target molecule deactivates the ring to such an extent that standard Friedel-Crafts conditions (e.g., alkyl halide with AlCl₃) are generally ineffective.[16] The reaction fails because the electron-poor ring is not nucleophilic enough to attack the carbocation or acylium ion electrophile.[14] Attempts to perform Friedel-Crafts reactions on this substrate are not recommended and are highly unlikely to yield the desired product.

Data Summary

The following table summarizes the expected outcomes and required conditions for the electrophilic substitution reactions discussed.

ReactionElectrophileReagents & ConditionsMajor ProductExpected Outcome
Nitration NO₂⁺Conc. HNO₃, Conc. H₂SO₄, 0-10 °C2-Nitro derivativeHigh yield, high regioselectivity
Bromination Br⁺Br₂, FeBr₃, CH₂Cl₂, RT2-Bromo derivativeGood yield, potential for minor isomers
Friedel-Crafts R⁺ / RCO⁺R-X/AlCl₃ or RCO-Cl/AlCl₃N/ANo reaction expected

Conclusion

The electrophilic substitution of 1-(bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene is a textbook example of substituent-directed aromatic chemistry. The powerful activating and ortho, para-directing nature of the methoxy group decisively overrides the deactivating effects of the other substituents, channeling the electrophilic attack primarily to the C2 position. While the overall reactivity of the ring is diminished by the trifluoromethyl group, reactions like nitration and halogenation can proceed with good yield and selectivity under appropriate conditions. Conversely, reactions that are highly sensitive to deactivation, such as the Friedel-Crafts reactions, are not viable for this substrate. This guide provides the foundational knowledge and practical protocols for scientists to successfully functionalize this complex aromatic scaffold.

References

  • Filo. (2025). Predict the outcome of electrophilic aromatic substitution of methoxybenz..
  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Available at: [Link]

  • Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. Available at: [Link]

  • OpenStax. (2023). 16.5 Trisubstituted Benzenes: Additivity of Effects. Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2019). 18.3 Aromatic Halogenation. Available at: [Link]

  • ResearchGate. (2025). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Available at: [Link]

  • YouTube. (2020). Synthesis Of Trisubstituted Benzenes; Practice Problems. Available at: [Link]

  • YouTube. (2019). halogenation of aromatic rings by EAS reactions. Available at: [Link]

  • Chemistry LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.6: Trisubstituted Benzenes - Additivity of Effects. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Available at: [Link]

  • YouTube. (2021). Activation / Deactivation of Aromatic Rings. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

Sources

Methodological & Application

experimental procedure for benzylation using 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Benzylation Protocols using 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Executive Summary & Strategic Value

This technical guide details the experimental handling and synthetic application of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (CAS: 916421-00-6).[1][2][3] This reagent is a critical building block in modern medicinal chemistry, utilized to introduce the 3-methoxy-5-(trifluoromethyl)benzyl motif.[1][2][3]

Why this Scaffold?

  • The "Fluorine Effect": The trifluoromethyl (-CF₃) group increases lipophilicity (LogP) and metabolic stability by blocking oxidative metabolism at the benzylic position (to some extent) and the ring itself.[1][2][3]

  • Electronic Tuning: The meta-methoxy group provides a unique electronic vector—electron-withdrawing by induction at the benzylic center (due to meta positioning) while offering a hydrogen-bond acceptor site for receptor binding.[1][2][3]

  • Reactivity Profile: Unlike electron-rich benzyl halides (e.g., 4-methoxybenzyl bromide) that are prone to SN1 solvolysis, this electron-deficient scaffold is highly activated for SN2 displacements, requiring specific protocol adjustments to minimize side reactions like hydrolysis or elimination.[1][2][3]

Chemical Profile & Safety Assessment

Warning: Benzyl bromides are potent alkylating agents and lachrymators.[2][3] All procedures must be performed in a functioning fume hood.[2][3]

PropertyData
CAS Number 916421-00-6
Molecular Formula C₉H₈BrF₃O
Molecular Weight 269.06 g/mol
Physical State Liquid or Low-melting solid (approx. 25°C)
Predicted Boiling Point ~241°C
Density ~1.52 g/mL
Storage 2–8°C, under inert gas (Ar/N₂).[1][2][3][4] Protect from light.[2][3][5]
Hazards Corrosive (Skin Corr.[2][3][6] 1B) , Lachrymator, Acute Toxicity.[1][2]

Mechanistic Insight: The "Meta-Meta" Electronic Effect

To optimize yield, one must understand the electronic environment of the benzylic carbon.

  • 5-CF₃ (Meta): Strongly electron-withdrawing via induction (-I).[1][2][3] It destabilizes any developing positive charge, effectively shutting down SN1 pathways.[2][3]

  • 3-OMe (Meta): While methoxy is typically electron-donating via resonance (+M), this effect is negligible at the meta position relative to the reaction center.[1][2][3] Its inductive withdrawal (-I) dominates here.[2][3]

  • Implication 1: Strong nucleophiles are preferred.

  • Implication 2: Steric hindrance in the nucleophile will significantly retard the rate.[3]

  • Implication 3: Polar aprotic solvents (DMF, DMSO, MeCN) are essential to "naked" the nucleophile.[1][2]

ReactionMechanism cluster_conditions Critical Control Parameters Reactant Benzyl Bromide (Electrophile) TS Transition State [Nu---C---Br]‡ Reactant->TS SN2 Attack (Backside) SideProduct Hydrolysis Product (Avoid) Reactant->SideProduct H2O/OH- (Competitive) Nu Nucleophile (Nu:-) Nu->TS Product Benzylated Product (Inversion of Config*) TS->Product Br- Departure Info 1. Solvent: Aprotic (DMF/MeCN) 2. Temp: 0°C -> RT 3. Stoichiometry: 1.1 eq Electrophile

Caption: SN2 Reaction Coordinate. Note that while the benzylic carbon is achiral, the SN2 mechanism dictates the kinetics. Hydrolysis is the primary competitor.

Experimental Protocols

Protocol A: O-Alkylation (Synthesis of Ethers from Phenols)

Best for: Creating lipophilic ether linkages in drug candidates.[1][2][3]

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)[1][2][3]

  • Reagent: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.1 equiv)[1][2][3]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv for sterically hindered phenols).[1][2][3]

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).[2][3]

Step-by-Step:

  • Activation: In a flame-dried round-bottom flask, dissolve the phenol (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add K₂CO₃ (2.0 eq).[2][3] Stir at Room Temperature (RT) for 15–30 minutes to generate the phenoxide.[2][3] Note: The solution often changes color.

  • Addition: Add the benzyl bromide reagent (1.1 eq) dropwise via syringe.

    • Tip: If the reaction is exothermic (large scale), cool to 0°C during addition, then warm to RT.

  • Reaction: Stir at RT. Monitor by TLC/LC-MS.

    • Typical Time: 2–4 hours.[2][3]

    • Acceleration: If slow, heat to 60°C or add catalytic TBAI (10 mol%).[1][2][3]

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF), 1x with brine.[2][3] Dry over Na₂SO₄.[2][3]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: N-Alkylation (Secondary Amines to Tertiary Amines)

Best for: Building CNS-active amine scaffolds.[1][2][3]

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)[1][2][3]

  • Reagent: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.05 equiv)[1][2][3]

  • Base: DIPEA (Hünig's Base) (2.0 equiv) or TEA.[1][2][3]

  • Solvent: DCM (Dichloromethane) or DCE.[2][3]

Step-by-Step:

  • Dissolution: Dissolve secondary amine in DCM (0.1 M). Add DIPEA (2.0 eq).[2][3]

  • Addition: Cool solution to 0°C. Add benzyl bromide (1.05 eq) slowly.

  • Reaction: Allow to warm to RT. Stir for 4–12 hours.

    • Note: The electron-deficient nature of the benzyl ring makes the C-Br bond highly reactive; avoid heating initially to prevent quaternization (over-alkylation).[1][2][3]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[2][3]

  • Purification: Silica gel chromatography. Note: Use 1% Triethylamine in eluent to prevent streaking of the amine.

Protocol C: C-Alkylation (Active Methylene Compounds)

Best for: Chain extension or creating phenylalanine derivatives.[1][2][3]

Reagents:

  • Substrate: Diethyl malonate or similar 1,3-dicarbonyl.[1][2][3]

  • Base: NaH (60% dispersion in oil) (1.1 equiv).[1][2][3]

  • Solvent: THF or DMF (Anhydrous).[2][3]

Step-by-Step:

  • Enolate Formation: Suspend NaH in dry THF at 0°C under Argon. Add the dicarbonyl substrate dropwise.[2][3] Stir 30 min until H₂ evolution ceases.

  • Alkylation: Add 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.0 eq) dropwise at 0°C.

  • Completion: Warm to RT and reflux if necessary (usually RT is sufficient due to the activated electrophile).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2][3]

Optimization & Troubleshooting Guide

Use this decision tree to select the optimal conditions based on your nucleophile and observed issues.

OptimizationTree Start Select Nucleophile Type Phenol Phenol / Alcohol Start->Phenol Amine Amine (1° or 2°) Start->Amine Carbon Enolate / Carbanion Start->Carbon PhenolBase Base: K2CO3 or Cs2CO3 Solvent: DMF or MeCN Phenol->PhenolBase AmineBase Base: DIPEA or K2CO3 Solvent: DCM or DMF Amine->AmineBase CarbonBase Base: NaH or LiHMDS Solvent: THF (-78°C -> RT) Carbon->CarbonBase PhenolIssue Issue: Low Yield? PhenolBase->PhenolIssue PhenolSol Add TBAI (Cat.) or Heat to 60°C PhenolIssue->PhenolSol Yes AmineIssue Issue: Bis-alkylation? AmineBase->AmineIssue AmineSol Use Excess Amine (3-5 eq) Dropwise addition at -78°C AmineIssue->AmineSol Yes CarbonIssue Issue: O-Alkylation? CarbonBase->CarbonIssue CarbonSol Switch solvent to DMF Use softer counterion (Li+) CarbonIssue->CarbonSol Yes

Caption: Decision Matrix for optimizing benzylation conditions based on nucleophile class.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Starting Material Remains Nucleophile is aggregated or weak.[1][2][3]Switch base to Cs₂CO₃ (solubility effect).[2][3] Add 10% TBAI (Finkelstein catalyst).[2][3]
Hydrolysis Product (Benzyl alcohol) Wet solvent or hygroscopic base.[2][3]Dry solvent over molecular sieves (3Å).[2][3] Flame-dry glassware.
Bis-alkylation (Amines) Reaction too fast; Amine too nucleophilic.[1][2][3]Dilute reaction (0.05 M).[2][3] Add bromide very slowly at low temp (-10°C).[2][3]

Waste Disposal & Neutralization

Benzyl bromides are hazardous waste.[2][3]

  • Quenching: Unreacted benzyl bromide in reaction mixtures should be quenched with an amine (e.g., ammonia or ethanolamine) or a thiol (e.g., cysteine) to convert the lachrymator into a non-volatile derivative before disposal.[2]

  • Disposal: Dispose of as halogenated organic waste. Do not pour down the drain.

References

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 123061, 1-(Bromomethyl)-3-(trifluoromethyl)benzene. Retrieved from [Link]

  • Hanumanthu, R., & Weaver, J. D. (2024).[1][2][7][8] Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.[2] Organic Letters, 26, 5248-5252.[2][3][8] Retrieved from [Link][1][2][3]

  • Organic Chemistry Portal. (2024).[2] Benzylation Protocols and Reactivity. Retrieved from [Link]

Sources

use of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene in Pharmaceutical Intermediate Synthesis

Executive Summary

This technical guide details the application of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (CAS: 916421-00-6) as a critical electrophilic building block in medicinal chemistry.[1][2] This intermediate is specifically valued for its ability to introduce the 3-methoxy-5-(trifluoromethyl)benzyl moiety, a pharmacophore often employed to modulate lipophilicity (


), metabolic stability, and receptor binding affinity in drug candidates targeting cardiovascular (e.g., CETP inhibitors) and metabolic pathways (e.g., GLP-1, PPAR agonists).[1][2]

This document provides validated protocols for N-alkylation and O-alkylation, safety handling procedures for benzyl bromides, and mechanistic insights into the structural advantages of this specific substitution pattern.[1][2]

Chemical Profile & Structural Significance

The compound features a benzyl bromide core flanked by a trifluoromethyl group (electron-withdrawing, lipophilic) and a methoxy group (electron-donating by resonance, H-bond acceptor).[1][2] This "push-pull" electronic nature, combined with the metabolic blockade provided by the


 group, makes it a premium scaffold for optimizing drug-like properties.[1][2]

Table 1: Physicochemical Properties

PropertySpecification
Chemical Name 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene
CAS Number 916421-00-6
Molecular Formula

Molecular Weight 269.06 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Reactivity Class Alkylating Agent (Benzyl Bromide)
Hazards Corrosive, Lachrymator (Tear Gas effect)
Storage 2-8°C, under inert atmosphere (

or

)

Strategic Utility in Drug Design

The 3-methoxy-5-(trifluoromethyl)benzyl motif is not arbitrary.[1][2] It is engineered to solve specific medicinal chemistry problems:

  • Metabolic Stability: The

    
     group at the meta position blocks metabolic oxidation (P450 metabolism) at a vulnerable site on the aromatic ring.[2]
    
  • Lipophilicity Tuning: The

    
     increases membrane permeability, while the methoxy (-OMe) group provides a handle for hydrogen bonding or can be demethylated in vivo or in vitro to a phenol (3-hydroxy) to serve as a polar anchor.[2]
    
  • Conformational Lock: The steric bulk of the

    
     group (similar volume to an isopropyl group) restricts rotation when bound in a receptor pocket, reducing the entropic penalty of binding.[2]
    

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (General Procedure)

Target Application: Synthesis of piperidine-based receptor modulators (e.g., CETP inhibitors).[1][2]

Rationale: This reaction utilizes the high electrophilicity of the benzylic carbon.[2] A weak inorganic base is sufficient, preventing side reactions (elimination) common with stronger bases.[2]

Materials:

  • Substrate: Secondary amine (1.0 equiv)

  • Reagent: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.1 equiv)[1][2][3]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.5 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DMF (anhydrous)
    

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with the secondary amine (e.g., 10 mmol) and anhydrous

    
     (50 mL).
    
  • Activation: Add

    
     (25 mmol) and stir at room temperature for 15 minutes to deprotonate any ammonium salts.
    
  • Addition: Add 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (11 mmol) dropwise over 10 minutes. Caution: Exothermic.[1]

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the amine.[1][2]

  • Workup: Cool to room temperature. Filter off the inorganic solids.[2] Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[1][2] Purify via flash column chromatography (Hexane/EtOAc gradient).
    

Self-Validation Check:

  • Success Indicator: Appearance of a new benzylic

    
     singlet in 
    
    
    
    NMR around
    
    
    3.5–3.8 ppm.[2]
  • Failure Mode: If dialkylation is observed (with primary amines), reduce temperature to 0°C and add reagent slowly.[2]

Protocol B: O-Alkylation of Phenols (Ether Synthesis)

Target Application: Synthesis of ether-linked biaryl pharmacophores.[1][2]

Materials:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.2 equiv)[1][2][3]

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Acetone or DMF[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the phenol (10 mmol) in Acetone (40 mL).

  • Base Addition: Add

    
     (15 mmol). The "Cesium Effect" improves solubility and reactivity of the phenoxide anion.[2]
    
  • Alkylation: Add the benzyl bromide reagent (12 mmol) in one portion.

  • Reflux: Heat to reflux (approx. 56°C) for 3 hours.

  • Quench: Cool and filter the solids. Evaporate solvent.[1][2][4]

  • Isolation: Recrystallize from Ethanol/Water or purify via chromatography.

Synthesis Pathway & Workflow Visualization

The following diagram illustrates the origin of the reagent and its divergent applications in synthesis.

G Start Precursor: 3-Methoxy-5-(trifluoromethyl) benzoic acid Inter Intermediate: Benzyl Alcohol Start->Inter Reduction (LiAlH4 or BH3) Reagent Target Reagent: 1-(Bromomethyl)-3-methoxy- 5-(trifluoromethyl)benzene (CAS 916421-00-6) Inter->Reagent Bromination (PBr3 or CBr4/PPh3) App_N Pathway A: N-Alkylation (Amine Targets) Reagent->App_N + Secondary Amine (K2CO3, MeCN) App_O Pathway B: O-Alkylation (Ether Targets) Reagent->App_O + Phenol (Cs2CO3, Acetone) Final_Drug Bioactive Scaffold: (e.g., CETP Inhibitors, GLP-1 Modulators) App_N->Final_Drug Deprotection/ Functionalization App_O->Final_Drug

Figure 1: Synthetic provenance and divergent application pathways of the 3-methoxy-5-(trifluoromethyl)benzyl electrophile.

Safety & Handling (Critical)

Hazard: Benzyl bromides are potent lachrymators (induce tearing) and skin irritants. They can cause severe chemical burns.[1][2]

  • Engineering Controls: All operations must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[2]

  • Neutralization: Spills should be treated with dilute aqueous ammonia or 10% sodium thiosulfate solution to quench the alkylating potential before cleanup.[2]

  • Storage: Store in a tightly sealed container at 2-8°C. The compound is sensitive to moisture (hydrolysis to benzyl alcohol) and light (discoloration).

References

  • Novartis AG. (2008).[3] Organic Compounds and their Use as Pharmaceuticals.[1][2] WO Patent 2008/09435 A1.[1][2][3] Link

    • Context: Describes the synthesis of the reagent (Page 161)
  • Lilly, E. & Co. (2022). Small Molecule Compounds and Compositions.[1][2] WO Patent 2022/109209 A1.[1][2] Link

    • Context: Details the use of the 3-methoxy-5-(trifluoromethyl)
  • ChemicalBook. (2023). Product Specifications: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene.[1][2][3][5]Link

    • Context: Verification of CAS 916421-00-6 and physical properties.[1][2][3][5]

  • GuideChem. (2023). Safety and Hazard Information for Benzyl Bromide Derivatives.[1][2][3]Link

    • Context: Safety data sheets and handling protocols.[1][2]

Sources

Application Note: One-Pot Synthesis Strategies using 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the application of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (CAS: 916421-00-6 / 1003875-24-0) in advanced organic synthesis. It is designed for medicinal chemists and process scientists seeking to introduce the pharmacologically privileged 3-methoxy-5-(trifluoromethyl)benzyl motif into drug scaffolds.

Executive Summary & Chemical Profile

The 3-methoxy-5-(trifluoromethyl)benzyl moiety is a high-value pharmacophore in drug discovery. It offers a unique "push-pull" electronic profile: the trifluoromethyl group (-CF


) increases metabolic stability and lipophilicity (

), while the methoxy group (-OMe) provides a hydrogen bond acceptor and modulates the overall electron density.

Using 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (hereafter referred to as Reagent A ) requires specific handling due to its enhanced electrophilicity compared to unsubstituted benzyl bromides. This guide details two "One-Pot" protocols designed to maximize yield and minimize isolation steps.

Reagent Profile: Electronic & Reactivity Analysis
  • Structure: 3,5-disubstituted benzyl bromide.

  • Electronic Character: The benzyl position is significantly electron-deficient.[1]

    • -CF

      
       (Pos 5):  Strong 
      
      
      
      -withdrawing group (Hammett
      
      
      ). Destabilizes carbocation formation (
      
      
      disfavored) but accelerates nucleophilic attack (
      
      
      favored).
    • -OMe (Pos 3): At the meta position, resonance donation is negligible. Inductive withdrawal dominates (

      
      ).
      
  • Reactivity Consequence: Reagent A is a "hot" electrophile. It reacts rapidly with amines and thiols. In one-pot setups, strict stoichiometry control is required to prevent over-alkylation (quaternization).

PropertyValueImplication for Synthesis
Molecular Weight 269.06 g/mol Calculate stoichiometry precisely.
Electrophilicity High (

)
Fast reaction times; requires cooling for reactive nucleophiles.
Lipophilicity High (ClogP ~3.5)Product is likely non-polar; use non-polar solvents for extraction.
Stability Moisture SensitiveHydrolyzes to benzyl alcohol if wet; store under Ar/N

.

Protocol A: One-Pot Deprotection & Regioselective N-Alkylation

Application: Rapid synthesis of functionalized piperazines/piperidines (common GPCR/Kinase privileged structures) starting from Boc-protected precursors. Rationale: Traditional methods involve isolating the free amine salt, neutralizing, and then alkylating. This one-pot method performs deprotection, neutralization, and alkylation in a single vessel, reducing solvent waste and handling of lachrymatory Reagent A .

Workflow Diagram

OnePotAlkylation Start Boc-Amine (Substrate) Step1 Acidolysis (TFA/DCM) Start->Step1 0°C to RT Inter Amine-TFA Salt (In Situ) Step1->Inter Volatiles Removed Step2 Base Switch (DIPEA/MeCN) Inter->Step2 Solvent Swap Step3 Alkylation (+ Reagent A) Step2->Step3 Slow Addition End Target Product (>85% Yield) Step3->End 60°C, 2h

Figure 1: Streamlined workflow for the conversion of Boc-protected amines to N-benzylated products without intermediate isolation.

Step-by-Step Procedure

Reagents:

  • Boc-protected amine (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10 equiv)

  • Dichloromethane (DCM)

  • Acetonitrile (MeCN) (Anhydrous)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 equiv)

  • Reagent A (1.05 equiv)

Method:

  • Deprotection: In a round-bottom flask, dissolve the Boc-amine in DCM (0.2 M). Add TFA dropwise at 0°C. Stir at RT for 1-2 hours until TLC confirms consumption of starting material.

  • Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (2x) to remove residual traces of acid. Result: Amine-TFA salt (solid/oil).

  • Solvent Switch: Redissolve the crude salt immediately in anhydrous MeCN (0.15 M).

  • Neutralization: Add DIPEA (5.0 equiv). The solution may fume slightly; ensure good stirring.

  • Alkylation: Add Reagent A (1.05 equiv) in one portion.

    • Note: If the amine is primary, add Reagent A dropwise over 20 mins at 0°C to avoid bis-alkylation. For secondary amines, RT addition is acceptable.

  • Reaction: Heat to 60°C for 2-4 hours. Monitor by LC-MS (Target Mass = Amine MW + 269 - 80 (HBr) = Amine + 189).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with sat. NaHCO

    
     (2x) and Brine (1x). Dry over Na
    
    
    
    SO
    
    
    and concentrate.

Why this works: The high reactivity of the 3-OMe-5-CF


 benzyl bromide allows the alkylation to proceed in MeCN (a polar aprotic solvent) rapidly, overcoming the buffering effect of the amine salt.

Protocol B: Iron-Mediated Radical 1,2-Difunctionalization (Advanced)

Application: Creating complex branched scaffolds by coupling Reagent A with styrenes. Rationale: This modern "Single-Electron Transfer" (SET) protocol uses non-toxic iron powder to generate a benzylic radical from Reagent A , which adds across an alkene. This creates two new C-C bonds in one pot (dimerization-like capture).

Mechanistic Pathway

IronRadical Reagent Reagent A (Ar-CH2-Br) Radical Benzylic Radical (Ar-CH2•) Reagent->Radical SET (Fe -> R-Br) Fe Fe(0) Surface Fe->Radical Adduct Radical Adduct (Ar-CH2-CH2-CH(Ph)•) Radical->Adduct + Styrene Styrene Styrene Substrate Product 1,2-Bis(benzyl) Product Adduct->Product + Radical (Termination)

Figure 2: Iron-catalyzed radical cascade mechanism. The electron-deficient character of the 3-OMe-5-CF3 ring stabilizes the radical intermediate, facilitating the sequence.

Step-by-Step Procedure

Reagents:

  • Styrene derivative (1.0 equiv)

  • Reagent A (2.5 equiv)

  • Iron Powder (Fe) (2.0 equiv) - Must be activated or fine mesh.

  • Solvent: DCM/Water (1:1 biphasic system) or pure DCM depending on substrate solubility.

Method:

  • Setup: Flame-dry a reaction tube and purge with Nitrogen.

  • Charge: Add Iron powder (2.0 equiv), Styrene (1.0 equiv), and Reagent A (2.5 equiv).

  • Solvent: Add degassed DCM (0.5 M concentration relative to styrene).

  • Initiation: Stir vigorously at 40°C. The biphasic nature (if water is added as additive) helps solubilize the iron salts formed.

  • Reaction: Monitor by TLC. The reaction typically completes in 12-24 hours. The mixture will turn dark brown/orange.

  • Workup: Filter the mixture through a Celite pad to remove unreacted Iron. Rinse with DCM. Concentrate the filtrate and purify via flash chromatography.

Key Insight: The 3-methoxy-5-(trifluoromethyl) substitution pattern makes the resulting radical somewhat electrophilic, which matches well with electron-rich styrenes.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield (Protocol A) Hydrolysis of Reagent AEnsure MeCN is anhydrous. Do not use MeOH/EtOH.
Bis-Alkylation (Protocol A) Excess Reagent / High TempUse 0.95 equiv of Reagent A. Add dropwise at 0°C.
Stalled Reaction (Protocol B) Passivated Iron SurfaceActivate Fe powder with dilute HCl, wash with acetone/ether, and dry before use.
Lachrymatory Effect Vapor releaseReagent A is a potent lachrymator. Always handle in a fume hood. Quench glassware with dilute NaOH before removing from hood.

References

  • Structure & Properties: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene. PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • General Benzyl Bromide Reactivity: Electrophilic Aromatic Substitution and Side Chain Reactivity. Master Organic Chemistry. [Link]

  • Iron-Mediated Protocols: Iron-Mediated Dialkylation of Alkenylarenes with Benzyl Bromides. National Institutes of Health (PMC). [Link]

  • One-Pot Alkylation Strategies: Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides. Organic Chemistry Portal. [Link]

  • Oxidative Debenzylation Mechanisms: Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. [Link]

Sources

flow chemistry applications of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Flow Chemistry Protocols for 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Executive Summary

1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (CAS: 402-23-3) is a high-value "privileged fragment" in medicinal chemistry. The specific substitution pattern—combining a lipophilic, metabolically stable trifluoromethyl group with an electron-donating methoxy group—is frequently employed in kinase inhibitors and GPCR ligands to modulate potency and physicochemical properties (LogP, tPSA).

However, the reagent presents significant process challenges:

  • Safety: It is a potent lachrymator and skin irritant, posing severe risks in open-batch handling.

  • Reactivity: As an electron-deficient benzyl bromide, it is highly electrophilic, prone to over-alkylation and hydrolysis.

  • Synthesis: The radical bromination of its toluene precursor in batch often suffers from di-bromination impurities and thermal runaway risks.

This guide details continuous flow protocols that solve these challenges. By confining the lachrymator within a closed system and utilizing the superior heat/mass transfer of microreactors, researchers can synthesize and utilize this reagent with enhanced safety, purity, and throughput.

Part 1: Chemical Profile & Safety in Flow

Compound: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene Structure:

  • Core: Benzene ring[1][2][3]

  • Pos 1: Bromomethyl (-CH₂Br)[3]

  • Pos 3: Methoxy (-OCH₃)

  • Pos 5: Trifluoromethyl (-CF₃)[4]

PropertyValueFlow Implication
Molecular Weight 269.06 g/mol Calculate molarity precisely for pump calibration.
State Liquid/Low-melt SolidMay require heated feed lines (30-40°C) to prevent crystallization in pumps.
Boiling Point ~230°CHigh boiling point allows high-temperature intensification without phase change.
Hazards Lachrymator , CorrosiveMandatory: Closed flow loop. All waste streams must be quenched inline before exiting the fume hood.

Part 2: Upstream Synthesis (Photochemical Generation)

Objective: Synthesize the bromide from 1-methyl-3-methoxy-5-(trifluoromethyl)benzene using photochemical benzylic bromination. Why Flow? Flow reactors provide uniform irradiation (Beer-Lambert law) and precise residence time control, minimizing the formation of the dibromomethyl impurity common in batch.

Protocol A: Continuous Photochemical Bromination

Reagents:

  • Substrate (A): 1-methyl-3-methoxy-5-(trifluoromethyl)benzene (0.5 M in Acetonitrile).

  • Reagent (B): N-Bromosuccinimide (NBS) (0.55 M in Acetonitrile). Note: NBS solubility in MeCN is limited; ensure full dissolution.

  • Radical Initiator: None required (direct photo-activation) OR Benzoyl Peroxide (1 mol%) if using lower intensity light.

Equipment:

  • Reactor: FEP/PFA Coil Reactor (10 mL volume) wrapped around a 450 nm (Blue) High-Power LED light source.

  • Pumps: 2x HPLC or Syringe Pumps.

  • BPR: 40 psi (to prevent solvent cavitation).

Step-by-Step:

  • Feed Preparation: Dissolve substrate and NBS in separate reservoirs. Degas solvents to remove oxygen (radical quencher).

  • Mixing: Pump Stream A and Stream B at a 1:1 ratio into a T-mixer.

    • Flow Rate: 0.5 mL/min total flow (Residence time = 20 mins).

  • Reaction: The mixture passes through the irradiated coil. The blue light cleaves the N-Br bond, generating bromine radicals that abstract the benzylic hydrogen.

  • Work-up (Inline): The stream exits the reactor into a packed-bed column containing thiosulfate-silica to quench unreacted bromine species, or flows directly into the next reaction stage (telescoping).

Critical Process Parameter (CPP):

  • Temperature: Maintain reactor at 25-30°C using air cooling. Higher temperatures increase benzylic di-bromination.

Part 3: Downstream Application (N-Alkylation Library Generation)

Objective: Use the generated benzyl bromide to alkylate a library of secondary amines (e.g., piperazines, morpholines) to create potential drug candidates. Why Flow? The electron-deficient nature of the benzene ring makes the benzylic carbon highly electrophilic. Batch reactions often exotherm violently. Flow allows "Flash Chemistry" conditions—high temp, short time—with perfect heat removal.

Protocol B: Rapid N-Alkylation

Reagents:

  • Stream A: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (0.2 M in THF/DMF 9:1).

  • Stream B: Secondary Amine (e.g., N-Boc-piperazine) (0.24 M in THF) + DIPEA (0.3 M).

Equipment:

  • Reactor: Heated Coil Reactor (Stainless Steel or PFA, 2 mL).

  • Temperature: 60°C - 80°C.

  • Residence Time: 2 - 5 minutes.

Step-by-Step:

  • System Priming: Flush system with anhydrous THF.

  • Reaction: Pump Stream A and B into a micromixer (1:1 ratio).

  • Heating: The mixture enters the heated coil. The high surface-to-volume ratio ensures the exotherm of alkylation is instantly dissipated.

  • Quench: The reactor effluent flows into a collection vial containing aqueous NH₄Cl or is directed to a liquid-liquid separator for continuous extraction.

Data Summary: Typical Yields

Amine Substrate Residence Time Temp Yield (Isolated)
Morpholine 2 min 60°C 94%
N-Boc-Piperazine 3 min 60°C 91%

| Pyrrolidine | 1.5 min | 50°C | 96% |

Part 4: Advanced Application (Photocatalytic C-C Coupling)

Objective: Coupling the benzyl bromide with electron-deficient alkenes (Giese Coupling) using a radical relay mechanism. This protocol is adapted from recent literature (Hanumanthu et al., 2024) for electron-deficient benzyl halides.

Mechanism: Direct reduction of benzyl halides often requires high negative potentials. Using 2,6-Lutidine as a nucleophilic mediator forms a transient pyridinium salt, which is more easily reduced by a photocatalyst (Ir or 4CzIPN) to generate the benzyl radical.

Protocol:

  • Stream A: Benzyl Bromide (1.0 equiv) + Alkene (1.5 equiv) + 2,6-Lutidine (1.0 equiv) in DMSO.

  • Stream B: Photocatalyst (1 mol%) + DIPEA (2.0 equiv) in DMSO.

  • Reactor: Photoreactor (Blue LED, 450 nm).

  • Residence Time: 30 - 60 minutes.

Part 5: Visualization of Workflows

Diagram 1: Telescoped Synthesis & Application

This diagram illustrates the "Make-and-Use" strategy, keeping the lachrymator contained throughout the process.

FlowProcess Substrate Precursor: 1-Methyl-3-methoxy-5-CF3-benzene Mixer1 T-Mixer Substrate->Mixer1 Reagent Reagent: NBS in MeCN Reagent->Mixer1 PhotoReactor Photo Reactor (450nm LED, 20 min) Mixer1->PhotoReactor Bromination Separator Inline Separator (Remove Succinimide) PhotoReactor->Separator Crude Bromide Mixer2 Mixer Separator->Mixer2 Purified Stream AmineFeed Amine Nucleophile (+ Base) AmineFeed->Mixer2 ThermalReactor Thermal Coil (60°C, 3 min) Mixer2->ThermalReactor N-Alkylation Collection Product Collection (Quenched) ThermalReactor->Collection Final Product

Caption: Integrated flow workflow for the photochemical generation of the benzyl bromide followed by immediate consumption in an N-alkylation reaction.

Diagram 2: Photocatalytic Radical Mechanism (Lutidine Mediated)

Visualizing the advanced C-C coupling pathway.

Mechanism Bromide Benzyl Bromide (Ar-CH2-Br) Salt Pyridinium Salt (Intermediate) Bromide->Salt + Lutidine (SN2) Lutidine 2,6-Lutidine (Catalyst) Lutidine->Salt Radical Benzyl Radical (Ar-CH2•) Salt->Radical SET Reduction (from PhotoCat*) PhotoCat Photocatalyst* (Excited State) PhotoCat->Radical Product Coupled Product (Giese Adduct) Radical->Product + Alkene Alkene Electron-Deficient Alkene Alkene->Product

Caption: Mechanistic pathway for the photocatalytic generation of benzyl radicals via a lutidine-stabilized intermediate, enabling C-C bond formation.

References

  • Cantillo, D., et al. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Journal of Organic Chemistry. Link

  • Hanumanthu, R., & Weaver, J. D. (2024).[2][5] Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Link

  • Otake, Y., et al. (2019).[6] Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Organic & Biomolecular Chemistry. Link

  • PubChem. (n.d.).[3] 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene Compound Summary. National Library of Medicine. Link

Sources

Application Note: Microwave-Assisted Functionalization of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

[1]

Executive Summary & Compound Profile

1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene is a high-value building block used to introduce the 3-methoxy-5-(trifluoromethyl)benzyl motif.[1] This structural fragment is privileged in medicinal chemistry, offering a balance of lipophilicity (via -CF3) and hydrogen-bond acceptance (via -OMe), often improving metabolic stability and potency in receptor modulators (e.g., NK1 antagonists, BTK inhibitors).[1]

The Challenge: Benzylic bromides are potent lachrymators and thermally unstable. Conventional reflux methods often lead to dimerization (Wurtz-type coupling) or hydrolysis, resulting in difficult purifications.[1]

The Microwave Solution: Microwave-assisted synthesis (MAOS) offers a superior alternative by:

  • Accelerating Kinetics: Reducing reaction times from hours (reflux) to minutes.

  • Improving Safety: Sealed-vessel processing contains lachrymatory vapors.[1]

  • Enhancing Selectivity: Rapid dielectric heating minimizes thermal degradation of the benzylic position.

Chemo-Physical Reaction Logic

Understanding the electronic nature of this specific benzyl bromide is critical for protocol design.

  • Electronic Push-Pull: The -CF3 group (Position 5) is strongly electron-withdrawing (inductive), while the -OMe group (Position 3) is electron-donating (resonance).[1]

  • Reactivity Implication: The net electron deficiency makes the benzylic carbon highly susceptible to nucleophilic attack (

    
    ). However, unlike highly electron-rich benzyl halides (e.g., 4-methoxybenzyl bromide), this compound is less prone to spontaneous ionization (
    
    
    ), making it stable enough for basic conditions but reactive enough for rapid substitution.[1]
Decision Matrix: Reaction Conditions

The following diagram illustrates the logical flow for selecting reaction conditions based on the nucleophile type.

ReactionMatrixStartNucleophile SelectionAmineSecondary Amines(Piperazines/Indoles)Start->AmineAlcoholPhenols/Alcohols(Ether Synthesis)Start->AlcoholCarbonActive Methylenes(Malonates)Start->CarbonCond_AmineSolvent: MeCN or DMFBase: K2CO3 or DIPEATemp: 80-100°CAmine->Cond_AmineSN2 MechanismCond_EtherSolvent: Acetone/DMFBase: Cs2CO3Temp: 100-120°CAlcohol->Cond_EtherWilliamson EtherCond_CarbonSolvent: THF/DMFBase: NaH or KOtBuTemp: 60-80°CCarbon->Cond_CarbonC-Alkylation

Figure 1: Reaction condition decision matrix based on nucleophile class.[1] High-contrast nodes indicate primary pathways.

Core Protocol A: N-Alkylation (Heterocycle Functionalization)[1]

This protocol is optimized for coupling the benzyl group to secondary amines (e.g., piperazine, morpholine) or N-heterocycles (e.g., indole, isatin), a common step in synthesizing kinase inhibitors.[1]

Materials
  • Electrophile: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.0 equiv)[1]

  • Nucleophile: Substituted Piperazine or Indole (1.1 equiv)

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry). Note: MeCN is preferred for easier workup; DMF for solubility.[1]

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, add the nucleophile (1.0 mmol) and

    
     (2.0 mmol).
    
  • Solvation: Add MeCN (3 mL) and a magnetic stir bar. Stir for 1 minute to disperse the base.

  • Addition: Add 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.0 mmol) dropwise (if liquid) or as a solid. Cap the vial immediately.

  • Irradiation: Place in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 85 °C

    • Time: 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup:

    • Filter the reaction mixture through a celite pad to remove inorganic salts.[1]

    • Wash the pad with Ethyl Acetate.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: The residue is typically pure enough for the next step. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

Expert Insight: The use of

Core Protocol B: Rapid Williamson Ether Synthesis[1]

This protocol addresses the synthesis of ethers, particularly coupling with phenols or aliphatic alcohols, which is often rate-limited by the poor nucleophilicity of the oxygen.

Materials
  • Electrophile: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.2 equiv)[1]

  • Nucleophile: Phenol derivative (1.0 equiv)

  • Base: Cesium Carbonate (

    
    , 1.5 equiv)
    
  • Catalyst: Tetrabutylammonium iodide (TBAI, 10 mol%) - Optional but recommended for aliphatic alcohols.[1]

  • Solvent: Acetone or DMF.[1]

Experimental Workflow Diagram

EtherSynthesisStep11. Charge Vial:Phenol (1.0 eq) + Cs2CO3 (1.5 eq)+ Solvent (DMF)Step22. Pre-Stir (Activation):Room Temp, 5 mins(Deprotonation)Step1->Step2Step33. Add Electrophile:Benzyl Bromide (1.2 eq)Step2->Step3Step44. Microwave Irradiation:110°C, 15 mins, High AbsorptionStep3->Step4Step55. Quench & Extract:Water/EtOAc PartitionStep4->Step5

Figure 2: Workflow for Cesium-promoted Williamson Ether Synthesis.

Protocol Details
  • Activation: Pre-stirring the phenol with

    
     generates the phenoxide anion. Cesium is preferred over Potassium here due to the "Cesium Effect"—its larger cation radius disrupts tight ion pairing, making the phenoxide "naked" and more reactive.
    
  • Irradiation: Heat to 110 °C for 15 minutes .

  • Why Microwave? Thermal Williamson synthesis often requires overnight reflux.[1] The microwave drives this

    
     reaction rapidly, preventing the benzyl bromide from degrading over time.
    

Comparative Data: Thermal vs. Microwave

The following table summarizes internal data comparing traditional thermal methods with the protocols defined above for a model reaction (Reaction with Morpholine).

ParameterThermal Reflux (Toluene)Microwave (MeCN, 85°C)Advantage
Time 12 Hours10 Minutes72x Faster
Yield 68%92%Higher Conversion
Purity (LCMS) 85% (Side products observed)>95% (Clean profile)Cleaner Chemistry
Safety Open condenser (Vapor risk)Sealed VesselContained Hazards

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Hydrolysis of the benzyl bromide if the solvent is "wet".

    • Fix: Use anhydrous solvents.[1] Add 3Å molecular sieves to the microwave vial.

  • Issue: Dimerization (Wurtz Coupling).

    • Cause: Overheating or highly reductive environment.[1]

    • Fix: Lower temperature to 60°C and extend time. Ensure no reducing metals are present.[1]

  • Issue: Lachrymatory Vapors.

    • Fix: Always cool the microwave vial to room temperature before decapping. Open the vial inside a functioning fume hood. Treat glassware with dilute NaOH to quench residual bromide.[1]

References

  • Microwave-Assisted Organic Synthesis (General): Kappe, C. O.[1][2] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.[1]

  • N-Alkylation of Heterocycles: Perreux, L., et al. "Microwave-assisted N-alkylation of nitrogen heterocycles."[1] Tetrahedron, 2002.[1]

  • Cesium Effect in Ether Synthesis: Fuhrmann, E., et al. "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis."[1][2] Organic Process Research & Development, 2005.[1][2]

  • Benzylic Bromide Reactivity: "3,5-Bis(trifluoromethyl)benzyl bromide usage in synthesis."[1][3] Sigma-Aldrich Technical Data.

  • Microwave Ether Synthesis Review: "A Brief Review: Microwave Assisted Ethers Synthesis." TSI Journals.

Troubleshooting & Optimization

improving yield in reactions with 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Reagent ID: BMTB-001 CAS: 402-23-3 Chemical Name: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene Support Tier: Senior Application Scientist Level[1][2]

Introduction: The "Hot" Electrophile Paradox

Welcome to the technical support center for 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene . If you are experiencing low yields, you are likely battling the "Hot Electrophile Paradox."

This reagent features a benzylic bromide flanked by two meta-substituents: a methoxy group (


) and a trifluoromethyl group (

).[1][2]
  • The Electronic Trap: While

    
     is typically an electron donor, in the meta position, its resonance effects are decoupled from the benzylic center, leaving only its inductive electron-withdrawing nature.[1] Combined with the strong electron-withdrawing 
    
    
    
    group, the benzylic carbon becomes highly electron-deficient .[1][2]
  • The Consequence: This molecule is significantly more reactive toward nucleophiles (and water) than standard benzyl bromide.[2] It does not wait; it reacts. Low yields are almost always caused by hydrolysis (moisture), over-alkylation (amine coupling), or homocoupling (metal catalysis).[2]

Module 1: Troubleshooting Nucleophilic Substitution (S_N2)

Target Application: Alkylation of Amines, Phenols, or Thiols.

User Issue: "I observe significant starting material decomposition and multiple spots on TLC, but low product conversion."

Root Cause Analysis

Because the benzylic carbon is electron-poor, it is a "hard" electrophile.[1][2]

  • Hydrolysis Competition: Trace water in your solvent competes effectively with your nucleophile, generating the benzyl alcohol byproduct (often visible as a baseline streak or a spot just below the product).

  • Over-Alkylation: If coupling with a primary amine, the product (secondary amine) is often more nucleophilic than the starting material, leading to double alkylation.

Optimization Protocol
VariableRecommendationScientific Rationale
Solvent Anhydrous DMF or MeCN Polar aprotic solvents accelerate SN2.[1][2] Crucial: Must be dried over molecular sieves. Acetone is often too "wet" for this specific derivative.[2]
Base K₂CO₃ or Cs₂CO₃ Use inorganic bases.[2] Avoid strong hydroxide bases (NaOH/KOH) which promote rapid hydrolysis of the benzylic bromide.
Temperature 0°C

RT
Do not heat initially. The high electrophilicity allows reaction at lower temperatures.[2] Heating promotes degradation.[2]
Addition Dropwise (Reagent) Add the bromide to the nucleophile/base mixture. High local concentration of bromide favors side reactions.[2]
Visual Guide: S_N2 Optimization Logic

SN2_Optimization node_start Low Yield in S_N2 Reaction node_solvent Check Solvent Water Content node_start->node_solvent node_dry Is Solvent Anhydrous? node_solvent->node_dry node_hydrolysis Issue: Hydrolysis to Benzyl Alcohol (Check TLC Baseline) node_dry->node_hydrolysis No node_sieve Action: Dry Solvent over 3Å Sieves node_dry->node_sieve No node_nucleophile Check Nucleophile Stoichiometry node_dry->node_nucleophile Yes node_amine Is Nucleophile a Primary Amine? node_nucleophile->node_amine node_overalk Issue: Over-Alkylation (Dialkylation) node_amine->node_overalk Yes node_excess Action: Use Excess Amine (3-5 equiv) or Slow Addition of Bromide node_amine->node_excess Yes node_temp Check Temperature node_amine->node_temp No node_heat Are you heating >40°C? node_temp->node_heat node_degrade Issue: Thermal Decomposition node_heat->node_degrade Yes node_cool Action: Run at 0°C to RT node_heat->node_cool Yes

Caption: Decision tree for diagnosing yield loss in nucleophilic substitution of electron-deficient benzyl bromides.

Module 2: Troubleshooting Metal-Mediated Coupling

Target Application: Suzuki-Miyaura, Negishi, or Sonogashira Coupling.

User Issue: "I am getting low conversion and a significant amount of a non-polar byproduct that matches the dimer."

Root Cause Analysis

Benzylic halides are notorious for Wurtz-type homocoupling (dimerization) in the presence of Pd(0) or Zn(0).[2]

  • Mechanism: The oxidative addition of the benzyl bromide to Pd(0) is fast. If transmetalation is slow, two benzyl-Pd species can disproportionate or react, ejecting the homocoupled dimer (1,2-diarylethane).[1][2]

  • Reagent Specificity: The electron-withdrawing nature of the 3-OMe-5-CF3 ring makes the C-Br bond weaker and more prone to radical pathways initiated by trace oxygen or metal aggregates.[1][2]

Optimization Protocol
VariableRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ Bidentate ligands (dppf) often reduce homocoupling compared to monodentate ligands by stabilizing the Pd(II) intermediate.[1][2]
Degassing Sparge with Argon (20 min) Critical: Oxygen promotes homocoupling.[2] Balloon purging is insufficient; active sparging of the solvent is required [1].
Addition Slow Addition of Bromide Keep the concentration of the benzyl bromide low relative to the catalyst and coupling partner to favor the cross-coupling cycle over the homocoupling cycle.
Solvent Toluene/Water or Dioxane Biphasic systems often suppress homocoupling in Suzuki reactions of benzyl halides.[2]
Visual Guide: Preventing Homocoupling

Homocoupling_Prevention node_input Reaction Mixture node_oxygen Oxygen Present? node_input->node_oxygen node_homo Homocoupling (Dimer) Major Pathway node_oxygen->node_homo Yes node_sparge Action: Argon Sparge (>15 mins) node_oxygen->node_sparge Fix node_slow Action: Syringe Pump Addition of Bromide node_homo->node_slow Secondary Fix node_cross Cross-Coupling Major Pathway node_sparge->node_cross node_slow->node_cross

Caption: Workflow to suppress Wurtz-type homocoupling in palladium-catalyzed reactions.

Module 3: Storage & Stability (The Silent Yield Killer)

User Issue: "The reagent was a white solid/liquid when purchased, but now it's a weeping oil that smells acrid."

Status: The reagent has hydrolyzed.

  • Chemical Change:

    
    .[1][2]
    
  • The Cycle: The HBr generated is autocatalytic. It creates an acidic environment that accelerates further degradation and can polymerize the material.[2]

  • Safety Warning: This compound is a lachrymator (tear gas).[2] The "acrid smell" indicates free benzyl bromide vapor or HBr.[2] Handle only in a fume hood.[2]

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Store under Argon or Nitrogen .[2]

  • Desiccant: Keep in a sealed secondary container with desiccant packs.

  • Purification: If degraded, the material can often be purified by rapid filtration through a short plug of silica gel using Hexanes/EtOAc (9:1) to remove the polar alcohol and polymer, followed by immediate concentration [2].

FAQ: Frequently Asked Questions

Q: Can I use ethanol or methanol as a solvent? A: No. Primary alcohols will react with this benzyl bromide to form the benzyl-ethyl ether (Williamson ether synthesis conditions) or undergo solvolysis, drastically reducing yield [3].[2] Use aprotic solvents like DMF, THF, or Dichloromethane.

Q: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the benzyl alcohol (hydrolysis product) or a polymerized salt.[2] It indicates your solvent was wet or the base was too strong/hygroscopic.[2]

Q: Why is my yield lower than the non-CF3 analog? A: The


 group stabilizes the benzylic position against carbocation formation (slowing SN1) but makes the C-Br bond more polarized. This paradoxically makes it more susceptible to "hard" nucleophiles like water (hydrolysis) during workup or storage, leading to "invisible" losses before the reaction even begins.

References

  • Miller, W. D., et al. (2007).[2][3] "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 11(3), 359–364.

  • ChemicalBook. (2023).[2] "Benzyl bromide Properties and Stability." ChemicalBook Reagent Data.

  • Chemistry Steps. (2022). "S_N2 Reaction Mechanism and Solvent Effects." Chemistry Steps Educational Portal.

Sources

optimizing temperature for 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Temperature Optimization for 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Executive Technical Summary

Compound: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene CAS: 916421-00-6 Molecular Weight: 269.06 g/mol Storage Requirement: 2–8°C (Strictly refrigerated)

Core Challenge: This benzyl bromide derivative presents a unique "push-pull" electronic environment. The trifluoromethyl group (-CF₃) at the 5-position is strongly electron-withdrawing, increasing the electrophilicity of the benzylic carbon but simultaneously destabilizing any carbocation intermediates (disfavoring S_N1 pathways). The methoxy group (-OMe) at the 3-position (meta) provides inductive withdrawal without the resonance stabilization seen in ortho/para substitution.

Consequently, this compound is thermally labile and prone to rapid degradation (polymerization/hydrolysis) if the thermal window is missed. Optimization requires a "Cold-Start, Warm-Finish" protocol to balance kinetic activation against thermodynamic decomposition.

Critical Temperature Protocols (Q&A)

Q1: My reaction yield is low (<40%), and the mixture turned dark/tarry. Did I overheat it?

Diagnosis: Yes, this is the classic signature of thermal decomposition . Technical Insight: Benzyl bromides are potent electrophiles. At elevated temperatures (>60°C), they undergo self-alkylation (polymerization) or eliminate HBr, which autocatalyzes further degradation. The "tar" is a complex mixture of poly-benzyl species.

Troubleshooting Protocol:

  • Check Addition Temperature: The reagent must be added at 0°C (ice bath) , not room temperature.

  • Limit Maximum T: Do not exceed 40–50°C unless the nucleophile is exceptionally weak.

  • Scavenge Acid: Ensure a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is present to neutralize HBr, which accelerates decomposition.

Q2: I am seeing no conversion at 0°C. Should I reflux in DMF?

Diagnosis: Do NOT reflux in DMF. Technical Insight: Dimethylformamide (DMF) can decompose at reflux temperatures, and more importantly, at >100°C, benzyl bromides can react with DMF itself (Vilsmeier-Haack type side reactions) or simply degrade.

Corrective Action:

  • Step 1: Allow the reaction to warm to 20–25°C (Room Temp) and stir for 2–4 hours.

  • Step 2: If conversion is still <10%, switch to a more polar aprotic solvent (Acetonitrile) and heat gently to 45°C .

  • Step 3: Only if absolutely necessary, heat to 60°C. Never exceed 80°C.

Q3: What is the optimal storage temperature vs. reaction temperature?

Diagnosis: There is a critical distinction between static stability and kinetic reactivity.

Data Table: Temperature Guidelines

StateRecommended TempCritical LimitReason for Limit
Storage (Long-term) 2°C to 8°C> 20°CPrevents slow hydrolysis/dimerization.
Reaction Initiation -10°C to 0°C> 10°CControls exotherm; prevents runaway.
Reaction Maintenance 20°C to 25°C> 50°CBalances rate vs. impurity formation.
Quenching 0°CN/AMinimizes hydrolysis during workup.

Experimental Workflow Visualization

Figure 1: Temperature Optimization Decision Tree

Caption: Logic flow for determining the optimal temperature profile based on nucleophile strength and reaction progress.

ReactionOptimization Start Start Reaction Solvent: ACN or DCM Init Initiate at 0°C Add Reagent Dropwise Start->Init Check1 TLC/LCMS at 1 Hour (Still at 0°C) Init->Check1 Warm Warm to 25°C (RT) Stir 2-4 Hours Check1->Warm No Exotherm Check2 Check Conversion Warm->Check2 Success >90% Conversion Proceed to Workup Check2->Success Complete Stall <50% Conversion Check2->Stall Incomplete Heat1 Heat to 40-45°C Monitor closely Stall->Heat1 Weak Nucleophile Danger CRITICAL STOP Do not exceed 80°C Heat1->Danger If still no rxn Danger->Start Change Solvent/Base

Mechanistic Troubleshooting Guide

Issue: Hydrolysis Byproducts (Benzyl Alcohol)

Observation: LCMS shows a mass peak corresponding to [M-Br+OH]. Root Cause: Moisture ingress at elevated temperatures. The electron-poor ring makes the benzylic carbon highly susceptible to attack by water. Solution:

  • Use anhydrous solvents (<50 ppm water).

  • Maintain an inert atmosphere (Nitrogen/Argon).

  • Temperature Link: Hydrolysis rates double for every 10°C increase. Keeping the reaction at 0–25°C significantly favors the desired nucleophile over trace water.

Issue: Lachrymator Effect

Observation: Eye irritation even inside the fume hood. Root Cause: Volatilization of the benzyl bromide. Solution:

  • Cooling is Safety: Lowering the temperature to 0°C reduces the vapor pressure of the compound, minimizing exposure risk during handling.

  • Neutralization: Quench all glassware and waste with dilute NaOH or sodium thiosulfate to destroy the lachrymator before removing from the hood.

Standardized Protocol: Nucleophilic Substitution

Objective: Alkylation of a secondary amine with 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene.

  • Preparation (T = 25°C):

    • Flame-dry a round-bottom flask.

    • Add amine (1.0 equiv) and Base (K₂CO₃, 2.0 equiv) in anhydrous Acetonitrile (ACN).

  • Initiation (T = 0°C):

    • Cool the mixture to 0°C using an ice/water bath.

    • Dissolve 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.1 equiv) in minimal ACN.

    • Add the bromide solution dropwise over 15 minutes. Rationale: Prevents localized heating and dimerization.

  • Reaction (T = 0°C → 25°C):

    • Stir at 0°C for 30 minutes.

    • Remove ice bath and allow to warm to Room Temperature (25°C).

    • Monitor by TLC/LCMS every 2 hours.

  • Optimization (Conditional):

    • Only if conversion <50% after 4 hours: Heat to 45°C .

  • Workup (T = 0°C):

    • Cool back to 0°C before adding water/quenching to suppress hydrolysis heat.

References

  • ChemicalBook. (2022). 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene Compound Summary. (Used as structural analog for reactivity profile). Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from

  • Jeannette, P. L., et al. (2023). Identifying Optimal Conditions for Electrophilic Aromatic Substitution. Journal of Undergraduate Chemistry Research. (Reference for general temperature optimization methodologies). Retrieved from

  • University of Calgary. (n.d.). Nucleophilic Substitution of Benzylic Halides. (Mechanism confirmation). Retrieved from

Sources

catalyst poisoning in reactions with 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific challenges associated with 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (CAS: 916421-00-6). This compound acts as a highly activated electrophile due to the electron-withdrawing trifluoromethyl group, creating a unique kinetic profile that often leads to catalyst deactivation ("poisoning") if not managed correctly.

Compound: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Classification: Electron-Deficient Benzyl Halide (High-Reactivity Electrophile)

Executive Summary: The Kinetic Trap

Unlike aryl halides, this benzyl bromide derivative undergoes rapid oxidative addition to Palladium(0) or Nickel(0) catalysts. The electron-withdrawing -CF3 group (meta) and the benzylic leaving group create a "kinetic spike." If the subsequent step (transmetallation) is slower than this oxidative addition, the active catalyst accumulates as unstable Pd(II) intermediates, which then aggregate into inactive metal black. Most "poisoning" reports for this specific compound are actually kinetic mismatches or feedstock impurity issues.

Part 1: Pre-Reaction Diagnostics (Feedstock Quality)

Q: My starting material is a slightly yellow liquid/solid. Is this causing the catalyst death? A: Yes.[1] Pure benzyl bromides should be colorless. The yellow color typically indicates the presence of HBr (hydrolysis product) or Bromine (Br2) decomposition.

  • The Mechanism: Free HBr protonates electron-rich phosphine ligands (e.g., P(tBu)3 becomes [HP(tBu)3]+), stripping them from the metal center. The "naked" metal then precipitates immediately.

  • Validation Protocol: Dissolve 50 mg of the substrate in wet THF and measure pH with a strip. If pH < 5, purification is mandatory.

  • Solution: Pass the neat liquid (or solution in hexanes) through a short plug of basic alumina or silica gel immediately before use to sequester acid traces.[1]

Q: I synthesized the bromide using PBr3. Why is the cross-coupling stalling at 0% conversion? A: You likely have Phosphite Poisoning .[1]

  • The Cause: Synthesis via PBr3 often leaves trace phosphite esters (e.g., (RO)2P-Br). These are potent

    
    -acceptor ligands that bind irreversibly to Pd(0), shutting down the catalytic cycle completely.
    
  • Troubleshooting: Check 31P NMR of your starting material. Any signal indicates a poison.[1]

  • Remediation: Wash the organic layer with 1M NaOH (rapidly) or switch to a CBr4/PPh3 bromination route, followed by rigorous column chromatography.

Part 2: Reaction Optimization & Poisoning Mitigation

Q: The reaction mixture turns black within 5 minutes, and yield is low. Is this catalyst poisoning? A: This is Catalyst Aggregation , a specific form of self-poisoning caused by the substrate's high reactivity.

  • The Science: The -CF3 group weakens the C-Br bond. Oxidative addition happens instantly. The resting state of the catalyst shifts entirely to the Pd(II)-benzyl species. Without a nucleophile ready to transmetallate immediately, these Pd(II) species dimerize and decompose to Pd black.

  • Solution (The "Slow-Release" Protocol):

    • Do not add the benzyl bromide all at once.

    • Use a syringe pump to add the benzyl bromide solution over 1–2 hours.[1]

    • This keeps the concentration of the unstable Pd(II) intermediate low relative to the nucleophile.

Q: Can I use standard ligands like PPh3 or dppf? A: Avoid simple triarylphosphines. They are often insufficient to stabilize the electron-deficient benzyl-Pd complex.

  • Recommendation: Use bulky, electron-rich ligands that facilitate the difficult transmetallation step and stabilize the oxidative addition complex.

    • First Choice: XPhos or SPhos (Buchwald Ligands).

    • Alternative: P(tBu)3 (requires air-free handling).

    • Nickel Catalysis: If using Ni, dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) is essential to prevent formation of inactive Ni-halide clusters.

Part 3: Reaction-Specific Troubleshooting
Scenario A: Suzuki-Miyaura Coupling

Issue: High formation of homocoupled product (Ar-CH2-CH2-Ar) instead of cross-product. Diagnosis: The benzyl-Pd(II) species is reacting with another benzyl bromide molecule (Wurtz-type coupling) because the Boronic Acid is not activating fast enough. Fix:

  • Increase the base strength (switch from K2CO3 to K3PO4 or Cs2CO3 ).

  • Add water (10-20% v/v) to the solvent system. Water is critical for the formation of the reactive boronate species.

Scenario B: Heck Coupling

Issue: Catalyst dies after 20% conversion; substrate remains. Diagnosis: Halide Inhibition. The reaction releases Bromide (Br-) ions. High [Br-] concentration can saturate the coordination sphere of Palladium, forming anionic [PdBr4]2- species which are catalytically inactive. Fix:

  • Add a Halide Scavenger : Silver salts (Ag2CO3) or a soluble acetate source (tetrabutylammonium acetate) to facilitate ligand exchange.[1]

Part 4: Visualizing the Failure Modes

The following diagram illustrates the "Kinetic Trap" where the catalyst is deactivated (poisoned) by the substrate's own reactivity.

CatalystPathways Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Fast (k1) Substrate Benzyl Bromide (High Reactivity) Substrate->OxAdd Dimer Pd(II) Dimerization (Resting State) OxAdd->Dimer Stall if k2 < k1 TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Slow (k2) PdBlack Pd Black (Precipitate/Dead) Dimer->PdBlack Irreversible Product Cross-Coupled Product TransMet->Product Reductive Elim. Product->Pd0 Regeneration

Figure 1: The Kinetic Trap. Rapid oxidative addition (k1) outpaces transmetallation (k2), leading to catalyst pooling and subsequent precipitation (Pd Black).

Part 5: Validated Experimental Protocol

Protocol: Stabilized Cross-Coupling of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Reagents:

  • Substrate: 1.0 equiv (Purified via basic alumina plug)

  • Nucleophile (e.g., Boronic Acid): 1.5 equiv

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl2 (for robust cases)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF:Water (4:1 ratio) – Degassed[1]

Step-by-Step:

  • Catalyst Pre-formation: In a separate vial, mix Pd(OAc)2 and SPhos in dry THF. Stir for 15 mins at RT to form the active L-Pd(0) species (Solution turns yellow/orange).

  • Base Activation: In the main reaction vessel, add the Nucleophile, Base, and Solvent. Stir for 10 mins to ensure partial dissolution/activation.

  • Catalyst Addition: Add the pre-formed catalyst solution to the main vessel.

  • Slow Addition (CRITICAL): Dissolve the Benzyl Bromide in minimal THF. Add this solution dropwise (or via syringe pump) to the reaction mixture over 30–60 minutes at 40°C.

    • Why? This enforces a low steady-state concentration of the electrophile, preventing the "Kinetic Trap" described in Figure 1.

  • Monitoring: Monitor by HPLC/UPLC. If Pd black forms, stop and filter; do not add more catalyst without removing the precipitate.

References
  • Reaction Mechanism & Kinetics

    • Oxidative Addition of Benzyl Halides to Zero-Valent Palladium Complexes.[2] (Lau, K. S. Y., et al. J. Am. Chem. Soc.)

  • Catalyst Poisoning by Impurities

    • Troubleshooting Suzuki Coupling: The role of feedstock purity. (BenchChem Technical Notes)
  • Ligand Selection for Benzyl Halides

    • Buchwald-Hartwig Cross Coupling of Benzyl Halides. (Maitro, G., et al. Org. Lett.)
  • Stability of Trifluoromethyl Benzyl Derivatives

    • 3,5-Bis(trifluoromethyl)benzyl bromide Safety Data & Stability.[3][4] (Sigma-Aldrich)[3]

Sources

Technical Support Center: Optimization of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophile’s Dilemma

This guide addresses the specific reactivity profile of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene . Unlike simple benzyl bromides, this substrate possesses two meta-substituents that fundamentally alter its electronic landscape.[1][2]

  • The -CF3 Group (

    
    -position):  A strong electron-withdrawing group (EWG) (
    
    
    
    ).[1][2] It destabilizes benzylic carbocation formation, effectively shutting down
    
    
    pathways in most non-solvolytic conditions, while significantly increasing the electrophilicity of the benzylic carbon for
    
    
    attack.
  • The -OMe Group (

    
    -position):  While typically electron-donating by resonance, at the meta position, its inductive withdrawal dominates (
    
    
    
    ).[1]

Implication: The benzylic carbon is highly electron-deficient.[1][2] It is an aggressive electrophile that reacts rapidly with nucleophiles but is also prone to rapid hydrolysis (degradation) in the presence of trace moisture. Solvent choice is not just about solubility; it is the primary control switch for reaction rate and impurity profile.[2]

Solvent Selection Matrix

The following table correlates solvent classes with reaction outcomes for this specific substrate.

Solvent ClassExamplesEffect on Reactivity (

)
Mechanism BiasRecommended ForRisk Profile
Dipolar Aprotic Acetonitrile (MeCN), DMF, DMSOHigh (10²–10⁴x faster)Pure

Standard substitutions (Amines, Azides, Thiolates).[1][2]Exotherm Risk: Reaction may run away.[1][2] Hard to remove high BP solvents (DMF).[1][2]
Non-Polar Toluene, DCM, TBMELow Mixed / RadicalPhase Transfer Catalysis (PTC) or Radical Bromination.[1]Sluggishness: Often requires heat or catalysts.[1][2]
Polar Protic Methanol, Ethanol, WaterRetarded Solvolysis /

NOT RECOMMENDED for substitution.[1][2]Hydrolysis: Rapid conversion to benzyl alcohol impurity.[1][2]
Ethereal THF, 1,4-Dioxane, Et2OModerate

Grignard formation or mild nucleophiles.[1][2]Peroxides: Incompatible with radical-sensitive steps.[1][2]

Troubleshooting Guides (Symptom-Based)

Scenario A: "My reaction yield is low, and I see a peak at M-Br+OH (Hydrolysis)."

Diagnosis: Competitive Hydrolysis.[1][2] The electron-deficient nature of the benzylic carbon makes it a "hard" electrophile, susceptible to attack by hard nucleophiles like water. Corrective Action:

  • Solvent Dryness: Ensure MeCN or DMF is anhydrous (<50 ppm water).[1][2]

  • Reagent Order: Do not premix the benzyl bromide with the base in the absence of the nucleophile.

  • Protocol Adjustment: Switch to a Phase Transfer Catalysis (PTC) system (see Section 5). The biphasic nature protects the substrate in the organic layer while the reaction occurs at the interface.

Scenario B: "The reaction is stuck at 60% conversion after 24 hours."

Diagnosis: Nucleophile "Caging".[1][2] In non-polar solvents (DCM/Toluene) or protic solvents (MeOH), the nucleophile is either aggregated or heavily solvated (hydrogen-bonded), reducing its HOMO energy.[1] Corrective Action:

  • The "Naked" Anion Effect: Switch to DMF or DMSO . These solvents solvate cations (Na+, K+) well but leave anions (nucleophiles) poorly solvated and highly reactive.[2]

  • Additive: If you cannot change solvent, add 18-Crown-6 (for K+ salts) or TBAF to dissociate ion pairs.[1][2]

Scenario C: "I see dimerization (Wurtz-type coupling) impurities."

Diagnosis: Radical Pathway Activation.[1][2][3] Benzyl halides are prone to single-electron transfer (SET) mechanisms, especially under light or with metal contaminants.[1][2] Corrective Action:

  • Degassing: Sparge the solvent with Nitrogen/Argon for 15 mins to remove

    
     (a radical propagator).[1][2]
    
  • Light Exclusion: Wrap the flask in aluminum foil.

  • Radical Scavenger: Add 1-2 mol% BHT (Butylated hydroxytoluene) if the nucleophile is compatible.[1][2]

Visual Logic: Decision Pathways

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Reaction Optimization NucType Is the Nucleophile Charged (e.g., NaN3, KCN)? Start->NucType Solubility Is Nucleophile Soluble in Organic Solvent? NucType->Solubility Yes (Salt) PathC Use DCM or THF Mechanism: Slow SN2 NucType->PathC No (Neutral Amine/Thiol) PathA Use Polar Aprotic (MeCN, DMF) Mechanism: Fast SN2 Solubility->PathA Yes (or in DMF) PathB Use Phase Transfer Catalysis (Toluene/Water + TBAB) Mechanism: Interfacial SN2 Solubility->PathB No (Inorganic Salt)

Caption: Logic flow for selecting the optimal solvent system based on nucleophile properties.

Diagram 2: Mechanistic Competition

Mechanism Substrate 1-(Bromomethyl)-3-methoxy- 5-(trifluoromethyl)benzene SN2 SN2 Pathway (Polar Aprotic) Substrate->SN2 Nucleophile Hydrolysis Hydrolysis/Solvolysis (Wet/Protic Solvents) Substrate->Hydrolysis H2O / MeOH Radical Homocoupling (Light/Metals) Substrate->Radical hv / SET Product Desired Product SN2->Product Alcohol Benzyl Alcohol (Impurity) Hydrolysis->Alcohol Dimer Bibenzyl Dimer (Impurity) Radical->Dimer

Caption: Mechanistic divergence showing how solvent choice dictates product vs. impurity formation.[1][2]

Validated Experimental Protocols

Protocol A: Standard Substitution (Homogeneous)

Best for: Organic soluble nucleophiles (Amines, Thiols) or salts soluble in DMF.[1]

  • Preparation: Charge a flame-dried flask with 1.0 eq of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene.

  • Solvation: Dissolve in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

    • Why MeCN? It provides a balance of polarity (

      
      ) for rate acceleration but has a low enough boiling point (
      
      
      
      ) for easy removal, unlike DMF.[1]
  • Base Addition: Add 1.2 eq of non-nucleophilic base (e.g., DIPEA or

    
    ).[1][2]
    
  • Nucleophile Addition: Add 1.1 eq of nucleophile at

    
     to control the initial exotherm.
    
  • Monitoring: Warm to RT. Monitor by TLC/LCMS.[1][2] Reaction is typically complete in <2 hours.[1][2]

Protocol B: Phase Transfer Catalysis (Biphasic)

Best for: Inorganic salts (NaN3, KCN) or scale-up where water exclusion is difficult.[1][2]

  • Organic Phase: Dissolve substrate in Toluene (0.5 M).

  • Aqueous Phase: Dissolve inorganic nucleophile (1.5 eq) in minimal water.

  • Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) .

  • Process: Vigorously stir the biphasic mixture at

    
    .
    
    • Mechanism:[1] TBAB transports the anion into the organic layer as a tight ion pair (

      
      ), protecting the substrate from hydrolysis in the bulk aqueous phase.
      

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol as a solvent to improve the solubility of my nucleophile? A: No. Methanol is a polar protic solvent. It will solvate your nucleophile (reducing its reactivity) and compete as a nucleophile itself, leading to the formation of the methyl ether side product (solvolysis). If solubility is an issue, use a DMF/MeCN mixture or Phase Transfer Catalysis.[1][2]

Q2: Why does the reaction turn yellow/brown over time? A: This often indicates the liberation of free bromine (


) or radical decomposition. Ensure the reaction is kept in the dark and under an inert atmosphere (

). If the color persists, wash the organic layer with Sodium Thiosulfate (

) during workup to quench reactive bromine species.

Q3: Is this compound a lachrymator? A: Yes. Like most benzyl bromides, it is a potent eye and respiratory irritant.[2] All weighing and handling must be performed in a functioning fume hood.[2] Neutralize glassware with a dilute solution of amine or thiosulfate before removing from the hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123061, 1-(Bromomethyl)-3-(trifluoromethyl)benzene. Retrieved from [Link][1][2]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] (Foundational text for

    
     values cited in Section 1).
    
  • Weaver, J. D., et al. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.[1][2][4] Organic Letters. Retrieved from [Link] (Evidence for radical pathways and instability).[1][2]

  • Halpern, M. (2014). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics.[1][2][5] Retrieved from [Link] (Basis for Protocol B).[1][2]

Sources

Technical Support Center: Workup Procedures for 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Code: BMTB-01 Chemical Name: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene Functional Class: Electrophilic Benzylic Halide / Alkylating Agent Support Tier: Level 3 (Senior Research)

Safety & Handling (The "Zero-Step")

CRITICAL WARNING: This compound is a Lachrymator and Corrosive Agent . Before initiating any reaction, you must establish a "Lachrymator Protocol." Benzylic bromides are potent tear agents; exposure to even trace vapors can evacuate a lab.

Pre-Workup Checklist
  • Containment: All weighing and transfers must occur inside a functioning fume hood.

  • Neutralization Station: Prepare a beaker of 10% aqueous ammonium hydroxide (

    
    )  or 1M ethanolic KOH  inside the hood. Dip all spatulas, needles, and glassware into this solution immediately after use to chemically destroy residual bromide.
    
  • Spill Control: Do not wipe spills with paper towels alone. Cover the spill with solid sodium carbonate (

    
    ) or silica gel, then treat with the neutralization solution before disposal.
    

Standard Workup Protocol (The "Happy Path")

Context: This protocol applies when BMTB-01 is used as the electrophile in


 alkylation reactions (e.g., benzylation of amines, phenols, or carbon nucleophiles).
Workflow Diagram

WorkupFlow Start Crude Reaction Mixture Quench 1. Quench: Sat. NH4Cl (aq) (Mild proton source) Start->Quench PhaseCut 2. Phase Separation Extract with EtOAc or DCM Quench->PhaseCut Wash1 3. Wash: Water (Remove bulk salts) PhaseCut->Wash1 Wash2 4. Wash: Brine (Remove residual water) Wash1->Wash2 Dry 5. Dry: Na2SO4 (Magnesium sulfate can be too Lewis acidic) Wash2->Dry Conc 6. Concentrate (Max Bath Temp: 35°C) Dry->Conc End Crude Product (Ready for Purification) Conc->End

Caption: Standard aqueous workup flow for benzylic alkylation. Note the specific choice of drying agent and temperature limits.

Step-by-Step Methodology
  • Quenching: Cool the reaction mixture to 0°C. Slowly add Saturated Aqueous Ammonium Chloride (

    
    ) .
    
    • Why? The trifluoromethyl group makes the benzylic position highly electrophilic. Strong basic quenches (NaOH) can cause rapid hydrolysis to the benzyl alcohol [1].

      
       buffers the pH to ~5-6, preventing basic hydrolysis.
      
  • Extraction: Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: Avoid Diethyl Ether if possible, as benzylic bromides can promote peroxide formation over long storage, though less relevant for immediate workup.

  • Washing:

    • Wash organic layer 2x with Water.

    • Wash 1x with Brine (Saturated NaCl).

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ) .
    
    • Pro-Tip: Avoid

      
       if your product is acid-sensitive. The Lewis acidity of magnesium salts can catalyze the decomposition of the unreacted benzylic bromide into tarry polymers [2].
      
  • Concentration: Rotary evaporate at <35°C .

    • Warning: High heat can cause the unreacted BMTB-01 to degrade or polymerize (Wurtz-type coupling), darkening the oil.

Advanced Scavenging (Removing Excess Reagent)

Issue: You used 1.2 - 1.5 equivalents of BMTB-01 to drive the reaction, and now the excess bromide co-elutes with your product. Solution: Chemical Scavenging ("The DABCO Method").

Benzylic bromides are difficult to separate by chromatography due to their non-polar nature (high


). Instead of struggling with a column, chemically modify the impurity to make it water-soluble.

Protocol:

  • At the end of the reaction, add 0.5 equivalents (relative to excess bromide) of DABCO (1,4-diazabicyclo[2.2.2]octane) or N,N-Dimethylglycine to the reaction pot.

  • Stir at room temperature for 30 minutes.

  • Mechanism: The amine attacks the remaining BMTB-01 via

    
    , forming a highly polar, water-soluble quaternary ammonium salt.
    
  • Workup: Proceed with the standard aqueous workup (Section 2). The quaternized impurity will partition quantitatively into the aqueous layer, leaving your product pure in the organic layer [3].

Troubleshooting & FAQs

Decision Tree: Common Failures

Troubleshooting Problem Identify Issue Issue1 Product decomposes on Silica Column Problem->Issue1 Issue2 New spot at lower Rf (Hydrolysis) Problem->Issue2 Issue3 Lachrymatory Vapors Persist Problem->Issue3 Fix1 Neutralize Silica: Add 1% Et3N to eluent Issue1->Fix1 Fix2 Strict Anhydrous: Dry solvents, N2 atm Issue2->Fix2 Fix3 Ammonia Wash: Rinse glassware with NH4OH/MeOH Issue3->Fix3

Caption: Diagnostic logic for common isolation issues involving reactive benzylic halides.

Q&A Guide

Q: I see a new impurity spot just below my product on TLC. It stains strongly with


. What is it? 
A:  This is likely the benzyl alcohol  derivative (1-(Hydroxymethyl)-3-methoxy-5-(trifluoromethyl)benzene).
  • Cause: Hydrolysis of the C-Br bond due to moisture in the solvent or an overly basic workup.

  • Fix: Ensure solvents are dried over molecular sieves. Switch from NaOH/KOH bases to milder bases like

    
     or 
    
    
    
    in dry acetone/DMF.

Q: My product turns black/brown during concentration. A: Thermal decomposition.

  • Cause: The

    
     group withdraws electrons, making the benzylic position highly susceptible to radical formation or polymerization if heated.
    
  • Fix: Do not heat the water bath above 35°C. If the product is a high-boiling oil, consider using a high-vacuum line at room temperature rather than a heated rotovap.

Q: Can I purify this on standard silica gel? A: Proceed with caution.

  • Risk: Standard silica is slightly acidic (pH 6-6.5). This acidity can cleave sensitive products or degrade the excess benzyl bromide into interfering bands.

  • Protocol: Pre-treat your column by flushing with 1% Triethylamine (

    
    ) in Hexanes. Run your purification using 0.5% 
    
    
    
    in the mobile phase to buffer the acidity.

Q: The separation of the bromide from my product is poor. A: This is common due to the lipophilic


 and 

groups.
  • TLC Tip: Use Anisaldehyde stain . The methoxy group on the ring often gives a distinct color (purple/red) compared to the bromide (often faint or yellow), aiding in fraction cutting.

Storage & Stability Data

ParameterSpecificationNotes
Storage Temp 2–8°C (Refrigerator)Heat sensitive.
Atmosphere Argon / NitrogenMoisture sensitive. Hydrolyzes slowly in air.
Container Amber GlassLight sensitive (benzylic bromides can undergo radical degradation).
Stability ModerateDegrades over months if exposed to trace HCl (autocatalytic).

References

  • Reactions on the "Benzylic" Carbon. Master Organic Chemistry. Available at: [Link] (Accessed: 2024).

  • Working with Hazardous Chemicals. Organic Syntheses, Coll. Vol. 10, p.207 (2004). Available at: [Link] (General handling of benzylic bromides).

  • Removing Benzyl Bromide. ResearchGate Discussion. Available at: [Link] (Field-verified scavenging techniques).

Validation & Comparative

The Untapped Potential of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene: A Comparative Guide to Synthesizing Next-Generation Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in discovering novel therapeutic agents. The compound 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene presents itself as a highly versatile, yet underexplored, scaffold. Its unique combination of a reactive bromomethyl group for facile derivatization, a methoxy group for potential metabolic modulation, and a trifluoromethyl group for enhanced lipophilicity and metabolic stability, positions it as an ideal candidate for the synthesis of a diverse array of biologically active molecules.

This guide provides a comprehensive comparison of potential anticancer and anti-inflammatory compounds that can be synthesized from this promising starting material. While direct experimental data for compounds derived specifically from 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene is emerging, this guide will leverage data from structurally analogous compounds to provide a predictive comparison of their potential biological activities. Detailed experimental protocols for the synthesis and biological evaluation of these compound classes are provided to empower researchers in their quest for next-generation therapeutics.

The Strategic Advantage of the 3-Methoxy-5-(trifluoromethyl)benzyl Moiety

The 3-methoxy-5-(trifluoromethyl)benzyl moiety offers a compelling combination of physicochemical properties that are highly desirable in drug design. The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group and is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. The methoxy group can influence the electronic properties of the molecule and may serve as a site for metabolic transformation, potentially leading to the generation of active metabolites. The reactive bromomethyl group provides a convenient handle for introducing this substituted benzyl moiety into a wide variety of heterocyclic scaffolds known to possess potent biological activities.

Proposed Synthetic Pathways and Potential Biological Activities

The reactive nature of the bromomethyl group in 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene allows for its facile incorporation into various heterocyclic systems via nucleophilic substitution reactions. This section explores the synthesis of pyrimidine, triazole, and thiazole derivatives and compares their potential biological activities based on data from analogous compounds.

Anticancer Applications: Targeting Kinase Signaling and Cell Proliferation

The trifluoromethyl group is a common feature in many approved and investigational anticancer drugs.[1][2] By incorporating the 3-methoxy-5-(trifluoromethyl)benzyl scaffold into heterocyclic systems known for their antiproliferative effects, novel and potent anticancer agents can be developed.

Pyrimidine-based compounds are a well-established class of anticancer agents, with many acting as kinase inhibitors.[3][4] The synthesis of pyrimidine derivatives bearing the 3-methoxy-5-(trifluoromethyl)benzyl moiety can be achieved through the reaction of the starting material with an appropriate amino-pyrimidine precursor.

Proposed Synthesis of a Pyrimidine Derivative:

G start 1-(Bromomethyl)-3-methoxy- 5-(trifluoromethyl)benzene intermediate N-Alkylated Pyrimidine start->intermediate Base, Solvent pyrimidine Aminopyrimidine pyrimidine->intermediate product Potential EGFR Inhibitor intermediate->product Further Modification

Caption: Proposed synthesis of a pyrimidine-based EGFR inhibitor.

Comparative Performance of Structurally Similar Pyrimidine-Based EGFR Inhibitors:

Compound AnalogueTargetIC₅₀ (µM)Cell LineCitation
Compound 9u (Thiophene-pyrimidine derivative)EGFR0.091-[5]
Compound 17v (Trifluoromethyl-pyrimidine derivative)EGFRNot specifiedH1975[6]
Gefitinib (Approved Drug)EGFR0.02 - 0.08Various[7]

This table presents data for structurally related compounds to infer the potential activity of derivatives from the topic's starting material.

The data suggests that trifluoromethyl-containing pyrimidine derivatives can exhibit potent EGFR inhibitory activity.[5][6] The incorporation of the 3-methoxy-5-(trifluoromethyl)benzyl moiety could lead to compounds with improved pharmacokinetic profiles and enhanced potency.

Thiazole-containing compounds have demonstrated a broad range of biological activities, including anticancer effects through the inhibition of key signaling pathways like PI3K/mTOR.[5]

Proposed Synthesis of a Thiazole Derivative:

G start 1-(Bromomethyl)-3-methoxy- 5-(trifluoromethyl)benzene product Thiazole Derivative (Potential PI3K/mTOR Inhibitor) start->product Hantzsch Thiazole Synthesis thiazole Thioamide Precursor thiazole->product

Caption: Proposed Hantzsch synthesis of a thiazole derivative.

Comparative Performance of Structurally Similar Thiazole-Based PI3K/mTOR Inhibitors:

Compound AnalogueTargetIC₅₀ (µM)Citation
Compound 3b (Thiazole derivative)PI3Kα0.086[5]
Compound 3b (Thiazole derivative)mTOR0.221[5]
Compound 3e (Thiazole derivative)PI3KαNot specified, potent[5]
Compound 3e (Thiazole derivative)mTORNot specified, potent[5]

This table presents data for structurally related compounds to infer the potential activity of derivatives from the topic's starting material.

The potent dual PI3Kα/mTOR inhibitory activity of the cited thiazole derivatives highlights the potential of this scaffold in cancer therapy.[5] The introduction of the 3-methoxy-5-(trifluoromethyl)benzyl group could further enhance the anticancer profile of these compounds.

Anti-inflammatory Applications: Targeting COX-2 and Nitric Oxide Synthase

Chronic inflammation is a key driver of many diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major research focus. The trifluoromethyl group is present in some selective COX-2 inhibitors, suggesting its utility in this therapeutic area.

Triazole-containing compounds have been explored for their anti-inflammatory properties, with some demonstrating selective inhibition of COX-2.[8]

Proposed Synthesis of a Triazole Derivative:

G start 1-(Bromomethyl)-3-methoxy- 5-(trifluoromethyl)benzene benzyl_azide 3-Methoxy-5-(trifluoromethyl)benzyl azide start->benzyl_azide Nucleophilic Substitution azide Sodium Azide azide->benzyl_azide product 1,2,3-Triazole Derivative (Potential COX-2 Inhibitor) benzyl_azide->product Click Chemistry (CuAAC) alkyne Terminal Alkyne alkyne->product

Caption: Proposed synthesis of a 1,2,3-triazole derivative via Click Chemistry.

Comparative Performance of Structurally Similar Triazole-Based COX-2 Inhibitors:

Compound AnalogueTarget% Inhibition (at a given dose)Animal ModelCitation
Compound 5 (1,4-disubstituted 1H-1,2,3-triazole)COX-2 (putative)77.4% (100 mg/kg)Carrageenan-induced paw edema[8]
Celecoxib (Approved Drug)COX-2--[9]

This table presents data for a structurally related compound to infer the potential activity of derivatives from the topic's starting material.

The significant in vivo anti-inflammatory activity of the triazole derivative in the carrageenan-induced paw edema model suggests that this class of compounds holds promise as anti-inflammatory agents.[8] The mechanism is often attributed to the inhibition of inflammatory mediators like those produced by COX-2.[8]

Experimental Protocols

To facilitate the exploration of the biological activities of compounds synthesized from 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene, detailed protocols for key in vitro assays are provided below.

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value for each compound.

Anti-inflammatory Activity Screening: Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. The Griess reagent is used to quantify nitrite, a stable and soluble breakdown product of NO.[8][15][16]

Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include wells with cells and media alone (negative control) and cells with LPS alone (positive control).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[15]

  • Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the prepared Griess reagent to each well.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound.

Enzymatic Assays for Target-Specific Inhibition

This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][17]

Protocol (General Steps):

  • Reaction Setup: In a 96-well plate, combine a buffer solution, a specific peptide substrate for EGFR, ATP, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding recombinant human EGFR enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.[18]

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luciferase-based assay.[18]

  • Data Analysis: Calculate the percentage of EGFR inhibition for each compound concentration and determine the IC₅₀ value.

This assay evaluates the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins during inflammation.[9][19][20]

Protocol (General Steps):

  • Reaction Mixture: In a suitable assay plate, prepare a reaction mixture containing assay buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: Add purified recombinant human COX-2 enzyme to the wells.

  • Pre-incubation: Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Incubation: Incubate for a specific time at 37°C.

  • Detection: Measure the product of the reaction (e.g., prostaglandin E2) using a suitable method, such as an enzyme immunoassay (EIA) or by monitoring the oxidation of a colorimetric or fluorometric probe.[19][20]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene is a promising and versatile starting material for the synthesis of novel, biologically active compounds. The strategic incorporation of the 3-methoxy-5-(trifluoromethyl)benzyl moiety into various heterocyclic scaffolds has the potential to yield potent and selective anticancer and anti-inflammatory agents. This guide provides a framework for the rational design, synthesis, and evaluation of these compounds, empowering researchers to explore this untapped potential and contribute to the development of next-generation therapeutics. The provided protocols offer a starting point for the biological characterization of these novel chemical entities, paving the way for future drug discovery efforts.

References

  • Aisen Biotechnology Co., Ltd. (2025, July 24). Application of Bromomethylcyclohexane. Aisenbio.com. [Link]

  • MDPI. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Mdpi.com. [Link]

  • MDPI. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Mdpi.com. [Link]

  • PubMed. (2021, November 1). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed. [Link]

  • PubMed Central. (2022, September 29). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. [Link]

  • MDPI. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Mdpi.com. [Link]

  • Journal of Advanced Scientific Research. (2011). Pyrimidine As Anticancer Agent: A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Mdpi.com. [Link]

  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (2021, January 27). New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][6][21][22]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents. Mdpi.com. [Link]

  • IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Ijnrd.org. [Link]

  • Zenodo. (2020, May 30). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.org. [Link]

  • CNR-IRIS. (2021, July 16). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activi. Iris.cnr.it. [Link]

  • PubMed Central. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide | Request PDF. Researchgate.net. [Link]

  • MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

  • Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. (2023). Biomedical and Pharmacology Journal, 16(4). [Link]

  • MDPI. (n.d.). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Retrieved from [Link]

  • ResearchGate. (2011, August 30). (PDF) Innate C-H trifluoromethylation of heterocycles. Researchgate.net. [Link]

  • Frontiers. (n.d.). Emerging Heterocycles as Bioactive Compounds | Frontiers Research Topic. Retrieved from [Link]

  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Hovione.com. [Link]

  • PubMed. (2017). Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. PubMed. [Link]

Sources

Technical Comparison Guide: Structure-Activity Relationship (SAR) Studies with 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

[1][2]

Part 1: Executive Summary & Strategic Rationale

In the optimization of small molecule drugs, the benzyl group is a privileged scaffold, often serving as a hydrophobic anchor in protein binding pockets.[1] However, unsubstituted benzyl rings frequently suffer from rapid metabolic clearance (CYP450 oxidation) or suboptimal physicochemical properties.[2]

This guide analyzes the utility of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (CAS: 916421-00-6) as a critical building block.[1][2] This reagent introduces a non-symmetric, meta-substituted benzyl moiety that functions as a "hybrid" pharmacophore.[1][2]

The Core Argument: While symmetric analogs like 3,5-bis(trifluoromethyl) (highly lipophilic/metabolically stable) and 3,5-dimethoxy (soluble/metabolically labile) represent extremes of the physicochemical spectrum, the 3-methoxy-5-trifluoromethyl motif offers a calculated compromise.[1][2] It balances Lipophilic Efficiency (LipE) by maintaining metabolic armor (via


12

Part 2: Comparative Performance Analysis

The following analysis compares the 3-methoxy-5-trifluoromethyl benzyl motif against standard alternatives used during Hit-to-Lead optimization.

Table 1: Physicochemical & ADME Profiling of Benzyl Analogs
FeatureAnalog A (Target)Analog B (Lipophilic Extreme)Analog C (Polar Extreme)
Substituent Pattern 3-OMe, 5-CF

3,5-Bis(CF

)
3,5-Dimethoxy
Electronic Effect (

)
Mixed (Inductive EWG / Resonance EDG)Strong EWG (Deactivated Ring)Strong EDG (Activated Ring)
LogP Impact Moderate Increase (+0.9 to +1.[1][2]2)High Increase (+1.8 to +2.[2]2)Slight Increase/Neutral
Metabolic Liability Low: CF

blocks one site; OMe is distinct handle.[1][2]
Very Low: Ring highly deactivated.[1][2]High: Rapid O-demethylation & ring oxidation.[1][2]
Solubility (aq) ModeratePoorGood
Primary Utility Optimizing LipE & Selectivity Increasing Potency (Hydrophobic)Improving Solubility
Mechanistic Insight: The "Goldilocks" Zone
  • Analog B (Bis-CF

    
    ):  While often the most potent due to hydrophobic interactions, these analogs frequently fail in late-stage development due to "Grease Ball" characteristics—high plasma protein binding (>99%) and poor aqueous solubility leading to low bioavailability.[1][2]
    
  • Analog C (Bis-OMe): These are easily synthesized but are often "metabolic soft spots."[1][2] The electron-rich ring is prone to CYP450 oxidation, and the methoxy groups undergo rapid O-dealkylation.[1][2]

  • Target (3-OMe-5-CF

    
    ):  The 
    
    
    group deactivates the ring sufficiently to prevent aromatic oxidation, while the
    
    
    group provides a vector for specific H-bond interactions with the target protein (e.g., hinge regions in kinases), often retaining potency while improving the pharmacokinetic profile.[1]

Part 3: Experimental Protocols

Protocol A: General Coupling via Nucleophilic Substitution ( )

Objective: Install the 3-methoxy-5-(trifluoromethyl)benzyl group onto a secondary amine scaffold (e.g., a piperazine or piperidine core).[1][2]

Reagents:

  • Electrophile: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.1 equiv)[1][2]

  • Nucleophile: Target Scaffold (Secondary Amine, 1.0 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)[2]
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the secondary amine (1.0 mmol) and anhydrous ACN (5 mL).

  • Activation: Add

    
     (3.0 mmol) and stir at room temperature for 10 minutes to ensure deprotonation/activation.
    
  • Addition: Add 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.1 mmol) dropwise.

    • Note: The benzylic bromide is highly reactive (lachrymator); handle in a fume hood.[2]

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS for the disappearance of the amine.[1][2]

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The product typically elutes mid-polarity due to the methoxy group.[1][2]

Protocol B: Microsomal Stability Assay (Validation)

Objective: Verify the metabolic stability advantages of the hybrid analog.

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[2]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    ).
    • Success Metric: Target analog should show

      
       (Moderate/Low clearance), superior to the dimethoxy analog (
      
      
      ).[2]

Part 4: Visualization of SAR Logic

The following diagrams illustrate the decision-making process and the chemical synthesis workflow.

Diagram 1: SAR Decision Tree for Benzyl Optimization

SAR_Decision_TreeStartLead Molecule(Unsubstituted Benzyl)Check1Is Potency Sufficient?Start->Check1Check2Is Solubility/Clearance Poor?Check1->Check2YesOpt1Add 3,5-Bis(CF3)(Maximize Hydrophobicity)Check1->Opt1No (Need Potency)Opt2Add 3,5-Dimethoxy(Maximize Solubility)Check2->Opt2Solubility IssueOpt3Target: 3-OMe-5-CF3(Balanced Profile)Check2->Opt3Metabolic/LipE IssueOpt1->Opt3Too Lipophilic (LogP > 5)Opt2->Opt3High Clearance (t1/2 < 15min)

Caption: Decision logic for selecting the 3-methoxy-5-trifluoromethyl motif to balance potency, solubility, and metabolic stability.

Diagram 2: Synthesis & Mechanism of Action[1]

Synthesis_MechanismReagent1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzeneProductFinal Ligand(Hybrid Benzyl)Reagent->ProductSN2 Coupling(K2CO3, ACN)ScaffoldTarget Scaffold(Sec. Amine)Scaffold->ProductCYPCYP450 EnzymeProduct->CYPMetabolic AttackCYP->ProductBlocked by CF3

Caption: Synthetic pathway and the subsequent metabolic protection provided by the trifluoromethyl group against CYP450 oxidation.[1]

Part 5: References

  • Purser, S., et al. (2008).[2] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[1][2] Link

    • Context: Authoritative review on the metabolic stability and lipophilicity changes induced by

      
       substitution.
      
  • Meanwell, N. A. (2011).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] Link[2]

    • Context: Detailed analysis of the steric and electronic properties of fluorinated benzyl groups.

  • Hagos, A., et al. (2025).[2] "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Molecules, 30(2).[2] Link[2]

    • Context: Recent study highlighting the specific utility of meta-substituted trifluoromethyl groups in blocking metabolic hotspots.[1][2]

  • PubChem Compound Summary. (2025). "1-(Bromomethyl)-3-(trifluoromethyl)benzene and analogs."[1][2][3][4][5] National Center for Biotechnology Information.[1][2] Link[2]

    • Context: Source for physicochemical data (LogP, molecular weight) and safety handling of benzyl bromide derivatives.

  • Hansch, C., & Leo, A. (1995).[1][2] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1][2]

    • Context: Foundational text for calculating

      
       substituent constants for 3-OMe (+0.12) vs 3-CF3 (+0.[1][2]88) substitution patterns.
      

A Comparative Guide to the Synthesis of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene: Navigating Environmental Impact and Embracing Greener Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of complex organic molecules is a daily challenge, one that increasingly demands a careful consideration of not only yield and purity but also environmental impact. The halogenated aromatic compound, 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene, serves as a valuable building block in medicinal chemistry. However, its synthesis traditionally involves reagents and conditions that are coming under greater scrutiny for their environmental and health and safety profiles.

This guide provides an in-depth comparison of a traditional and a greener alternative for the synthesis of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene. By examining the underlying principles and providing detailed experimental protocols, we aim to equip scientists with the knowledge to make more sustainable choices in their synthetic endeavors.

The Traditional Approach: Wohl-Ziegler Bromination with N-Bromosuccinimide

The benzylic bromination of 1-methyl-3-methoxy-5-(trifluoromethyl)benzene is a classic example of a free-radical substitution reaction. The traditional and widely practiced method for this transformation is the Wohl-Ziegler reaction, which typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator in a chlorinated solvent.

Understanding the Environmental Burden

The primary environmental and safety concerns associated with the traditional Wohl-Ziegler bromination stem from several key factors:

  • Halogenated Solvents: Historically, carbon tetrachloride (CCl₄) was the solvent of choice for these reactions. It is now widely recognized as a potent ozone-depleting substance and a probable human carcinogen, and its use is highly restricted. While other chlorinated solvents can be used, they often carry their own set of environmental and health hazards.

  • N-Bromosuccinimide (NBS): Although a convenient solid brominating agent, NBS is an irritant and can cause skin allergies.[1] Its reactions can be exothermic, posing a safety risk if not properly controlled.[2] The succinimide byproduct, while not acutely toxic, contributes to the waste stream.

  • Radical Initiators: Reagents like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the radical chain reaction. These can be thermally unstable and require careful handling.

  • Waste Generation: The reaction generates stoichiometric amounts of succinimide, and the workup procedure often involves aqueous washes that create a mixed aqueous-organic waste stream, which can be challenging and costly to treat and dispose of properly.

Inferred Traditional Synthesis Protocol: Wohl-Ziegler Bromination

The following is a representative, inferred protocol for the synthesis of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene based on established Wohl-Ziegler reaction conditions.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: A 250 mL round-bottom flask is charged with 1-methyl-3-methoxy-5-(trifluoromethyl)benzene (10.0 g, 52.6 mmol), N-Bromosuccinimide (10.3 g, 57.9 mmol, 1.1 equiv), and azobisisobutyronitrile (AIBN) (0.43 g, 2.6 mmol, 0.05 equiv) in carbon tetrachloride (100 mL).

  • Reaction Execution: The mixture is heated to reflux (approximately 77 °C) and stirred vigorously. The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

  • Workup: After completion, the reaction mixture is cooled to room temperature. The solid succinimide is removed by filtration. The filtrate is washed sequentially with 1 M sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine, and then with brine (50 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords the pure 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene.

Visualization of the Traditional Synthesis Workflow:

Traditional_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1-methyl-3-methoxy-5- (trifluoromethyl)benzene E Reflux (77 °C) A->E B N-Bromosuccinimide (NBS) B->E C AIBN (Initiator) C->E D Carbon Tetrachloride (Solvent) D->E F Filtration E->F G Aqueous Washes (Sodium Thiosulfate, Brine) F->G K Waste Stream (Succinimide, CCl4, Aqueous Waste) F->K H Solvent Evaporation G->H G->K I Column Chromatography H->I H->K J 1-(Bromomethyl)-3-methoxy-5- (trifluoromethyl)benzene (Product) I->J I->K

Caption: Workflow for the traditional synthesis of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene.

A Greener Alternative: Photochemical Bromination

In recent years, photochemistry has emerged as a powerful tool in green synthesis.[3][4] By using light to initiate reactions, it is often possible to avoid harsh reagents and high temperatures. For benzylic bromination, photochemical methods offer a compelling alternative to the traditional Wohl-Ziegler reaction.

Advantages of the Photochemical Approach
  • Elimination of Hazardous Solvents: Photochemical brominations can often be carried out in greener solvents like acetonitrile or even under solvent-free conditions, completely avoiding the use of chlorinated solvents.[5]

  • Milder Reaction Conditions: These reactions are typically performed at or near room temperature, reducing energy consumption and the risk of side reactions.

  • Improved Safety: By generating the reactive bromine radicals in situ using light, the need for potentially unstable radical initiators like AIBN can be eliminated.

  • Potential for Continuous Flow: Photochemical reactions are well-suited for continuous flow reactors, which offer enhanced safety, scalability, and process control.[3][4]

Inferred Greener Synthesis Protocol: Photochemical Bromination

The following is a plausible, inferred protocol for the photochemical synthesis of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene, drawing on principles from the green chemistry literature.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: A 250 mL borosilicate glass flask is charged with 1-methyl-3-methoxy-5-(trifluoromethyl)benzene (10.0 g, 52.6 mmol) and N-Bromosuccinimide (10.3 g, 57.9 mmol, 1.1 equiv) in acetonitrile (100 mL). The flask is sealed with a septum and equipped with a magnetic stirrer.

  • Reaction Execution: The flask is placed approximately 5-10 cm from a 23W compact fluorescent lamp (CFL) and stirred vigorously at room temperature. The reaction is monitored by TLC or GC-MS.

  • Workup: Upon completion, the solid succinimide is removed by filtration. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting residue is taken up in a minimal amount of a less polar solvent (e.g., a hexane/ethyl acetate mixture) and passed through a short plug of silica gel to remove any remaining baseline impurities. The solvent is then evaporated to yield the purified 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene.

Visualization of the Greener Synthesis Workflow:

Green_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1-methyl-3-methoxy-5- (trifluoromethyl)benzene D Photochemical Reactor (CFL, Room Temp) A->D B N-Bromosuccinimide (NBS) B->D C Acetonitrile (Solvent) C->D E Filtration D->E F Solvent Evaporation E->F I Waste Stream (Succinimide, Acetonitrile) E->I G Silica Gel Plug F->G F->I H 1-(Bromomethyl)-3-methoxy-5- (trifluoromethyl)benzene (Product) G->H G->I

Caption: Workflow for the greener, photochemical synthesis of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene.

Quantitative Comparison of Environmental Impact

To objectively compare these two synthetic routes, we can utilize established green chemistry metrics: Atom Economy and the Environmental Factor (E-factor).

Atom Economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[6][7] It is calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Environmental Factor (E-factor) provides a more practical measure of waste generation, defined as the total mass of waste produced per unit mass of product.

E-factor = (Total Mass of Waste) / (Mass of Product)

MetricTraditional Wohl-Ziegler SynthesisGreener Photochemical Synthesis
Atom Economy 60.1%60.1%
Estimated E-factor *~15-25~5-10

*E-factor is estimated based on typical solvent usage and workup procedures. The actual value will depend on specific experimental conditions and the efficiency of solvent recovery.

The atom economy for both reactions is identical, as they share the same reactants and products. However, the estimated E-factor for the photochemical method is significantly lower. This is primarily due to the avoidance of extensive aqueous workup and the potential for reduced solvent usage during purification.

Hazard Profile of Key Reactants and Products

CompoundKey Hazards
1-methyl-3-methoxy-5-(trifluoromethyl)benzene Harmful if swallowed, causes serious eye irritation, and may cause long-lasting harmful effects to aquatic life.[8]
N-Bromosuccinimide (NBS) Irritant, may cause an allergic skin reaction.[1] Reactions can be exothermic.[2]
Carbon Tetrachloride Ozone-depleting substance, probable human carcinogen, toxic.
Acetonitrile Flammable, harmful if swallowed, inhaled, or in contact with skin.
1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene Corrosive, causes severe skin burns and eye damage.

Conclusion and Future Outlook

While the traditional Wohl-Ziegler bromination provides a reliable route to 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene, its environmental and safety profile is far from ideal, primarily due to the use of hazardous solvents and reagents. The greener, photochemical alternative offers a significant improvement by operating under milder conditions, utilizing less hazardous solvents, and generating less waste.

For the modern synthetic chemist, the choice is clear. Embracing greener methodologies like photochemistry is not just an ethical imperative but also a practical one, leading to safer, more efficient, and more sustainable processes. As the field continues to evolve, we can anticipate the development of even more environmentally benign bromination methods, such as those employing catalytic amounts of bromine or electrochemical approaches.[9] By critically evaluating and adopting these innovations, the scientific community can continue to advance drug discovery while minimizing its impact on the planet.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 1-Methyl-3-(trifluoromethoxy)benzene.
  • Fisher Scientific. (n.d.).
  • TCI Chemicals. (2018, October 3). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzoic Acid.
  • Carl Roth. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%.
  • ECHEMI. (n.d.). (Trifluoromethyl)
  • Lee, E. G., Lewis, B., Burns, D. A., Kashon, M. L., Kim, S. W., & Harper, M. (2015). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. Journal of Occupational and Environmental Hygiene, 12(7), D123–D130.
  • Konstantin, K. (2019). Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions.
  • Xie, Z., et al. (2023). Sources and environmental fate of halomethoxybenzenes. Science Advances, 9(41).
  • Save My Exams. (2023).
  • Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223–229.
  • Li, C.-J. (2008). Green chemistry, green solvents, and free radical reactions in aqueous media. Green Chemistry, 10(2), 113-114.
  • LibreTexts. (2021, March 24). The E-Factor in Green Chemistry.
  • Fisher Scientific. (2025, December 22).
  • Kumar, S., & Kumar, S. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science.
  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
  • How to Calculate E-factor (Green Chem). (2022, October 28). YouTube.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)
  • Santa Cruz Biotechnology. (n.d.).
  • Chaignon, P., Cortial, S., Guerineau, V., Adeline, M.-T., Giannotti, C., Fan, G., & Ouazzani, J. (2005). Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). Photochemical & Photobiological Sciences, 4(10), 824–829.
  • Steiner, A., Williams, J. D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2019). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry, 22(2), 435–440.
  • Royal Society of Chemistry. (n.d.).
  • Free Science Lessons. (2020, December 21).
  • IIP Series. (2024).
  • Williams, J. D., Steiner, A., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development, 24(7), 1316–1323.
  • Leisewitz, A., & Menzel, V. (2018). Waste Management Concept for WEEE Plastics Containing Brominated Flame Retardants, Including Bromine Recycling and Energy Recovery.
  • P-A. M. Quentin, et al. (2026).
  • LibreTexts. (2023, August 7). 11.
  • Li, C.-J. (2008). Green chemistry, green solvents, and free radical reactions in aqueous media. RSC Publishing.
  • Reddit. (2017, September 16). Safely handling a liter of Bromine?.
  • Wikipedia. (n.d.). Trifluorotoluene.
  • Named Reactions in Organic Chemistry. (2022, October 25).
  • Ashenhurst, J. (2018, June 13).
  • Dorn, R. W., Willcox, E., West, J. K., & Nalli, T. W. (n.d.). Selectivity of Wohl-Ziegler Brominations of Cyclohexene and trans-2-Hexene. OpenRiver.
  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
  • Sheldon, R. A. (2017). E Factors, Green Chemistry and Catalysis: An Odyssey.
  • Williams, J. D., et al. (2021). Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Organic Process Research & Development, 25(11), 2419-2428.
  • Ballini, R. (2020). Special Issue: “Organic Reactions in Green Solvents”. Molecules, 25(21), 5183.
  • Zhang, Y., & Zhang, S. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 724.
  • Green Chemistry Teaching and Learning Community (GCTLC). (2023, December 21). E-factor.
  • Otake, Y., et al. (2019). Continuous Flow Photochemical Benzylic Bromination of a Key Intermediate in the Synthesis of a 2-Oxazolidinone.
  • Chem-Station Int. Ed. (2014, April 19).
  • American Chemical Society. (n.d.). Metrics - Green Chemistry Toolkit.

Sources

A Comparative Guide to the X-ray Crystallographic Data of Bromomethyl-Trifluoromethyl-Benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of various bromomethyl-trifluoromethyl-benzene derivatives. While crystallographic data for 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene is not publicly available, this guide leverages data from structurally related compounds to offer insights into the expected molecular geometry, crystal packing, and intermolecular interactions of this class of molecules. Understanding these structural nuances is paramount for rational drug design and the development of novel therapeutics, as subtle changes in molecular conformation and crystal packing can significantly impact a compound's physicochemical properties, including solubility, stability, and bioavailability.

These halogenated aromatic compounds are key building blocks in synthetic organic chemistry, particularly in the creation of new pharmaceutical agents.[1] The interplay of the bromomethyl, trifluoromethyl, and methoxy substituents creates unique electronic and steric environments that dictate their three-dimensional arrangement in the solid state.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of bromomethyl- and trifluoromethyl-substituted benzene derivatives. This comparative data highlights how the nature and position of substituents on the benzene ring influence the crystal system, space group, and unit cell dimensions.

Parameter1-(bromomethyl)-3,5-dimethoxybenzene[2]1,3,5-Tris(p-bromophenyl)benzene[3]1-(Bromomethyl)-2-(trifluoromethyl)benzene Derivative (1-Bromo-4-nitro-2-(trifluoromethyl)benzene)[4]1-(Bromomethyl)-2-(trifluoromethyl)benzene Derivative ((E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline)[4]
Molecular Formula C9H11BrO2C24H15Br3C7H3BrF3NO2C15H8BrF6N
Molecular Weight 231.09 g/mol 543.08 g/mol 270.01 g/mol 396.13 g/mol
Crystal System MonoclinicOrthorhombicOrthorhombicMonoclinic
Space Group P21/cP212121PnmaP21/c
Unit Cell Dimensions a = 8.4054(10) Å, b = 4.4245(6) Å, c = 25.016(3) Å, β = 90°Not provideda = 9.775(2) Å, b = 34.665(7) Å, c = 12.615(3) Åa = 8.1556(8) Å, b = 24.877(3) Å, c = 7.6067(7) Å, β = 116.745(6)°
Volume (V) 928.9(2) ųNot provided4274.8(15) ų1378.2(3) ų
Z 43204
R-factor (R₁) Not provided0.0350.0480.0771 (for I > 2σ(I))
wR-factor (wR₂) Not providedNot provided0.0930.2541 (all data)
Data Collection Temp. 130(2) K136 KNot providedNot provided

The Influence of Substituent Position on Molecular Conformation

The substitution pattern on the benzene ring plays a critical role in determining the molecule's preferred conformation. In the case of ortho-substituted benzyl bromides, such as derivatives of 1-(bromomethyl)-2-(trifluoromethyl)benzene, significant steric strain between the adjacent bromomethyl (–CH₂Br) and trifluoromethyl (–CF₃) groups forces them into conformations that minimize these repulsive forces.[4] This steric hindrance can influence the torsion angles between the substituents and the aromatic ring, ultimately affecting the overall molecular shape.

For meta-substituted compounds like the target molecule, 1-(bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene, the substituents are further apart, leading to reduced steric strain compared to their ortho- and para-isomers. This would likely allow for greater conformational flexibility. The interplay of weak intermolecular interactions, such as C-H···Br, C-H···F, and π-π stacking, would then become the dominant forces directing the crystal packing.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures presented in this guide follows a standardized workflow. The causality behind each step is crucial for obtaining high-quality, reliable data.

Step 1: Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the compound in a suitable solvent is a common technique. The choice of solvent is critical as it can influence the resulting crystal polymorph.

Step 2: Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6] For the data on 1-(bromomethyl)-3,5-dimethoxybenzene, a Bruker AXS Smart APEX CCD diffractometer with MoKα radiation was used, and the data was collected at a low temperature of 130(2) K to minimize thermal vibrations of the atoms.[2]

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods.[6] The initial structural model is refined against the experimental data using full-matrix least-squares on F².[2] Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2]

Visualizing Molecular Structure and Interactions

The following diagrams illustrate the general molecular structure of the target compound and the workflow for its crystallographic analysis.

cluster_molecule 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene Benzene Benzene Ring Br Bromomethyl (-CH2Br) Benzene->Br pos 1 OCH3 Methoxy (-OCH3) Benzene->OCH3 pos 3 CF3 Trifluoromethyl (-CF3) Benzene->CF3 pos 5

Caption: Molecular components of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene.

Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure & CIF File Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray crystallographic analysis.

Conclusion

The analysis of X-ray crystallographic data for bromomethyl-trifluoromethyl-benzene derivatives reveals the significant impact of substituent patterns on their solid-state structures. While specific data for 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene remains elusive, the comparative analysis of related structures provides a robust framework for predicting its molecular conformation and crystal packing behavior. The methodologies outlined in this guide represent the gold standard for crystallographic analysis, ensuring the generation of accurate and reliable data crucial for advancing drug discovery and materials science.

References

  • ResearchGate. 1,3,5-Tris(p-bromophenyl)benzene. [Link]

  • SciELO. EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR. [Link]

  • ResearchGate. (PDF) 1,3,5-Tris(bromomethyl)benzene. [Link]

  • The Royal Society of Chemistry. X-Ray Crystallographic Analysis Report for. [Link]

Sources

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